2,3,4-Trifluorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trifluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEDGFZRPSAHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333930 | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161793-17-5 | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161793-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 161793-17-5
This technical guide provides an in-depth overview of 2,3,4-Trifluorobenzaldehyde, a versatile fluorinated building block crucial in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a consolidated resource of its chemical properties, synthetic applications, and potential biological relevance.
Core Physicochemical and Spectroscopic Data
This compound is a colorless to light yellow liquid with a unique trifluoro substitution pattern on the benzene ring. This substitution significantly influences its electronic properties, enhancing the reactivity of the aldehyde group and making it a valuable intermediate in the synthesis of complex molecules.
| Property | Value | Reference |
| CAS Number | 161793-17-5 | [1][2][3] |
| Molecular Formula | C₇H₃F₃O | [1][2][4] |
| Molecular Weight | 160.1 g/mol | [1][2][4] |
| Purity | ≥98% (GC) | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |
| Density | 1.42 g/mL | [1][2] |
| Boiling Point | 79 °C at 20 mmHg | [1][2] |
| Refractive Index | n20/D 1.48 | [1][2] |
| MDL Number | MFCD00061230 | [1][2][4] |
| PubChem ID | 519226 | [1][2] |
Synthetic Applications and Key Experimental Protocols
The trifluoromethyl group in this compound enhances its reactivity and solubility in various organic solvents, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It readily undergoes a variety of chemical transformations, including nucleophilic additions and condensation reactions.
Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to the carbonyl group of the aldehyde.
Experimental Protocol (General)
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine is added to activate the magnesium. Anhydrous diethyl ether or THF is added to cover the magnesium. A solution of the desired alkyl or aryl halide (1.1 equivalents) in the anhydrous solvent is added dropwise from the dropping funnel to initiate and sustain the reaction.
-
Reaction with this compound: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of this compound (1.0 equivalent) in the anhydrous solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude secondary alcohol.
-
Purification: The crude product is purified by flash column chromatography or recrystallization.
Caption: General workflow for a Grignard reaction.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.
Experimental Protocol (General)
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents) is suspended in an anhydrous solvent like THF. The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium, 1.05 equivalents) is added dropwise to form the ylide, indicated by a color change.
-
Reaction with Aldehyde: A solution of this compound (1.0 equivalent) in the anhydrous solvent is added slowly to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude alkene is purified by flash column chromatography.
Caption: Key steps in the Wittig reaction.
Reductive Amination
Reductive amination is a method to convert aldehydes into amines. It proceeds via the formation of an imine intermediate, which is then reduced to an amine.
Experimental Protocol (General)
-
Imine Formation: this compound (1.0 equivalent) and a primary or secondary amine (1.0-1.2 equivalents) are dissolved in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. For less reactive amines, a catalytic amount of acetic acid can be added.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equivalents), is added portion-wise to the reaction mixture at room temperature. The reaction is stirred for 1-24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated. The crude amine is then purified by column chromatography.
Caption: The process of reductive amination.
Biological and Pharmacological Context
The introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. While no specific signaling pathways involving this compound have been reported, its derivatives are of significant interest in medicinal chemistry.
Derivatives of trifluoromethyl-substituted benzaldehydes have been investigated for a range of biological activities, including their potential as antitumor agents. For instance, some benzaldehyde derivatives have been shown to inhibit the growth of various cancer cell lines and may act by down-regulating the expression of key genes involved in cancer progression.
It is important to note that the biological activity is highly dependent on the overall molecular structure of the final compound, not just the presence of the 2,3,4-trifluorophenyl moiety. The aldehyde itself serves as a versatile chemical handle to synthesize a diverse library of compounds for biological screening.
Safety and Handling
This compound is a flammable liquid and vapor and is harmful if swallowed. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its unique electronic properties and reactivity make it a key intermediate for researchers in pharmaceuticals, agrochemicals, and material science. While specific biological pathway information is not yet available, the trifluorobenzaldehyde scaffold remains a promising starting point for the development of novel bioactive compounds. The experimental protocols provided herein serve as a general guide for the synthetic transformations this compound can undergo.
References
A Technical Guide to 2,3,4-Trifluorobenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,3,4-Trifluorobenzaldehyde (CAS No: 161793-17-5), a key fluorinated building block in modern organic synthesis. Its unique trifluoro substitution pattern makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical Properties
This compound is a colorless to light yellow or orange liquid.[1] Its core structure consists of a benzene ring substituted with an aldehyde group (-CHO) and three fluorine atoms at the 2, 3, and 4 positions. This specific arrangement of highly electronegative fluorine atoms creates a strong electron-withdrawing effect, which activates the aldehyde group for nucleophilic attack and influences the reactivity of the aromatic ring.
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 160.10 g/mol | [1][2] |
| Molecular Formula | C₇H₃F₃O | [1][2][3][4] |
| CAS Number | 161793-17-5 | [1][2][3][4] |
| Density | 1.42 g/mL (at 25 °C) | [3][4][5] |
| Boiling Point | 77-79 °C at 20 mmHg | [3][4][5] |
| Refractive Index | n20/D 1.48 | [3][4] |
| Purity | ≥ 98% (GC) | [1][3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3][4] |
| Storage Conditions | Store at 2-8 °C | [3][4] |
Applications in Research and Development
The unique electronic properties of this compound make it a versatile intermediate for synthesizing complex fluorinated molecules.
-
Pharmaceutical and Drug Discovery : Fluorine substitution is a critical strategy in medicinal chemistry to enhance biological activity, metabolic stability, and pharmacokinetic profiles. This compound serves as a precursor for novel drug candidates, including those for treating neurodegenerative diseases.[3][6]
-
Agrochemicals : It is used in the synthesis of advanced agrochemicals, where the presence of fluorine can increase efficacy and stability.[3][4]
-
Material Science : this compound is a precursor for specialty polymers and liquid crystals.[6][7] The incorporation of fluorine can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.[3][7] It is a key component for developing next-generation materials with superior performance.[7]
-
Organic Synthesis : As a versatile building block, it readily undergoes typical aldehyde reactions like Grignard additions, Wittig reactions, and reductive aminations. This allows for the straightforward introduction of fluorine-containing moieties into a wide range of organic structures.
Experimental Protocols: Synthesis Overview
One established method for preparing this compound involves the formylation of a Grignard reagent derived from a trifluorobenzene precursor. A generalized workflow for such a synthesis is outlined below. This method avoids the use of extremely low temperatures and butyllithium, which can be challenging to handle on an industrial scale.[6]
Generalized Synthesis Workflow:
-
Precursor Preparation : The synthesis begins with a suitable starting material, such as 1,2,3-trifluorobenzene, which is first brominated to create a precursor for the Grignard reagent.
-
Grignard Reagent Formation : The resulting brominated compound is reacted with magnesium (or a reagent like isopropylmagnesium chloride) under anhydrous and anaerobic conditions to form the corresponding Grignard reagent.[6]
-
Formylation : The Grignard reagent is then reacted with a formylating agent (e.g., N,N-dimethylformamide, DMF) in an acylation reaction to introduce the aldehyde group.[6]
-
Work-up and Purification : The reaction mixture is quenched, typically with an acidic solution, to hydrolyze the intermediate and yield the crude this compound. The final product is then purified using standard laboratory techniques such as distillation to achieve high purity (>98%).
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area.
-
Hazards : It is harmful if swallowed, causes skin irritation, and serious eye irritation.[2] It may also cause respiratory irritation.[2] The compound is a flammable liquid and vapor.[2]
-
Precautions : Standard personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[2] Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[2] Keep the compound away from heat, sparks, open flames, and hot surfaces.[2]
-
First Aid :
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 161793-17-5 [chemicalbook.com]
- 6. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
2,3,4-Trifluorobenzaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of 2,3,4-Trifluorobenzaldehyde
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of key reagents is paramount. This compound, a versatile fluorinated organic compound, serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique trifluoromethyl group significantly influences its reactivity and solubility, making it an invaluable intermediate in modern organic chemistry.[1][2] This guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination.
Core Physical Properties
The distinct arrangement of three fluorine atoms on the benzaldehyde ring profoundly impacts the molecule's electronic properties. Fluorine's high electronegativity creates a strong electron-withdrawing effect, which in turn activates the aldehyde carbonyl group for nucleophilic attack and modifies the reactivity of the aromatic ring itself.[3] This makes it an exceptionally versatile intermediate for constructing more complex fluorinated organic molecules.[3]
Quantitative Data Summary
A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₃O | [1][4] |
| Molecular Weight | 160.1 g/mol | [1][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |
| Boiling Point | 79 °C / 20 mmHg | [1][5] |
| 77-79 °C / 20 mm Hg | [6] | |
| Density | 1.42 g/mL | [1][5] |
| 1.404 g/mL at 25 °C | [6] | |
| Refractive Index | n20D 1.48 | [1][5] |
| n20/D 1.482 | [6] | |
| Purity | ≥ 98% (GC) | [1][5] |
| >98.0% (GC) | [4] | |
| CAS Number | 161793-17-5 | [1] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for both identification and ensuring the purity of a compound.[7][8] The following are detailed methodologies for key experiments.
Boiling Point Determination (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[9] For small sample volumes, a micro-boiling point determination is a convenient and accurate method.[10]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Small magnetic stir bar
-
Heating block with stirring capability
-
Thermometer with a stem correction if necessary
-
Pasteur pipette
Procedure:
-
Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube.
-
Add a small magnetic stir bar to the test tube.
-
Place the test tube in the heating block and position the thermometer so that the bulb is just above the liquid surface, where the vapor will condense and reflux.[10]
-
Turn on the stirrer to ensure gentle mixing and begin heating the block.
-
Observe the liquid until it begins to boil and a ring of condensing vapor is visible on the walls of the test tube.[10]
-
The temperature at which the vapor ring remains stable is the boiling point of the liquid. Record this temperature.[10]
Density Determination (Mass and Volume Measurement)
Density is an intrinsic physical property that relates the mass of a substance to the volume it occupies.[11] It can be determined by accurately measuring the mass and volume of a sample.
Apparatus:
-
Analytical balance (accurate to ±0.0001 g)[12]
-
Volumetric flask or pycnometer
-
Pipette
Procedure:
-
Carefully weigh a clean, dry volumetric flask on an analytical balance and record the mass.
-
Using a pipette, accurately transfer a known volume (e.g., 5.00 mL) of this compound into the volumetric flask.
-
Weigh the flask containing the liquid and record the new mass.
-
Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the flask with the liquid.
-
Calculate the density using the formula: Density = Mass / Volume.[11]
-
Repeat the measurement multiple times to ensure accuracy and precision.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental property of any substance and can be used for identification and purity assessment.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper or pipette
Procedure:
-
Ensure the refractometer is calibrated using a standard of known refractive index.
-
Connect the refractometer to a constant temperature water bath set to 20°C (as the refractive index is temperature-dependent).
-
Open the prism of the refractometer and clean the surfaces with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.
-
Place a few drops of this compound onto the surface of the lower prism.
-
Close the prisms firmly.
-
Look through the eyepiece and adjust the control knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly after the measurement.
Chemical Reactivity and Synthesis Workflow
This compound readily participates in various chemical reactions characteristic of aldehydes, including Grignard additions, Wittig reactions, and reductive aminations.[3] These reactions allow for the extension of carbon chains or the introduction of new functional groups, making it a valuable precursor in organic synthesis.[3] The following diagram illustrates a generalized workflow for a Grignard reaction involving this compound.
Caption: Generalized workflow of a Grignard reaction with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. southalabama.edu [southalabama.edu]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chm.uri.edu [chm.uri.edu]
- 12. webassign.net [webassign.net]
An In-depth Technical Guide to the Safety of 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 2,3,4-Trifluorobenzaldehyde (CAS No: 161793-17-5), a versatile fluorinated building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The information is compiled from various safety data sheets and chemical supplier information to ensure a thorough understanding of its properties and associated hazards.
Chemical and Physical Properties
This compound is a colorless to light yellow or orange clear liquid.[1][3] Its key physical and chemical properties are summarized below. Proper understanding of these characteristics is crucial for safe handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 161793-17-5 | [1][4][5] |
| Molecular Formula | C₇H₃F₃O | [1][3][4] |
| Molecular Weight | 160.1 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |
| Purity | ≥ 98% (GC) | [1][2][3] |
| Density | 1.404 - 1.42 g/mL | [1][2][6] |
| Boiling Point | 77 - 79 °C at 20 mmHg | [1][2][6] |
| Flash Point | 133 °F (56.1 °C) | [6][7] |
| Refractive Index | n20/D 1.48 - 1.482 | [1][2][6] |
Hazard Identification and GHS Classification
This chemical is classified as hazardous. It is a flammable liquid and vapor and causes skin, eye, and respiratory irritation.[7][8] The aggregated GHS classification from multiple suppliers indicates a consistent hazard profile.
| Hazard Class | Hazard Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Below is a diagram illustrating the relationship between the hazard classifications and the required precautionary actions.
Caption: Relationship between hazards and precautionary measures.
Experimental Protocols
Standard safety data sheets, which are the primary source for this guide, do not include detailed experimental protocols for determining physical and toxicological properties. These values are typically determined by certified laboratories using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), the American Society for Testing and Materials (ASTM), or other regulatory bodies. The specific reports for these tests are generally not publicly available.
Emergency Procedures
Effective and rapid response is critical when handling a hazardous chemical. The following sections and diagrams outline the necessary steps in an emergency.
First Aid Measures
Immediate and appropriate first aid can significantly mitigate injury from exposure.
Caption: Standard workflow for first aid response to exposure.
Fire-Fighting Measures
This compound is a flammable liquid.[7] Vapors may form explosive mixtures with air.[9]
-
Suitable Extinguishing Media : Use dry chemical, CO₂, or alcohol-resistant foam. There is no restriction on the type of extinguisher which may be used.[10][9]
-
Specific Hazards : May emit corrosive or toxic fumes (carbon oxides, hydrogen fluoride) under fire conditions.[10][9] Containers may rupture if heated.[11]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Caption: Logical steps for responding to a fire incident.
Accidental Release Measures
In case of a spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.
-
Personal Precautions : Avoid breathing vapors and contact with skin and eyes. Wear protective clothing, gloves, and eye protection.[10] Ensure adequate ventilation.
-
Environmental Precautions : Prevent spillage from entering drains or waterways.[10]
-
Cleanup Methods : For minor spills, use dry, inert material like sand or vermiculite to absorb the chemical.[11] Collect the material in a sealed, labeled container for disposal.[10] For major spills, alert emergency services.[10]
Caption: Workflow for handling minor and major chemical spills.
Handling, Storage, and Disposal
-
Safe Handling : Handle in a well-ventilated area.[10] Ground/bond container and receiving equipment to prevent static discharge. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using.[10]
-
Storage Conditions : Store in a cool, dry, well-ventilated place between 2 and 8 °C.[1][2] Keep the container tightly closed and stored under an inert atmosphere (e.g., Argon charged).[4] Keep away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[12][13]
-
Disposal : Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 161793-17-5 this compound [king-pharm.com]
- 7. echemi.com [echemi.com]
- 8. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trifluorobenzaldehyde is a key fluorinated building block in organic synthesis, valued for its utility in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing the reactivity of the aldehyde group and providing a scaffold for the introduction of fluorine into more complex structures. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.
Core Synthesis Pathways
Several viable synthetic routes to this compound have been established, each with distinct advantages and challenges. The most prominent methods include:
-
Directed Ortho-Metalation and Formylation of 1,2,3-Trifluorobenzene: This is a direct approach that leverages the directing effect of the fluorine atoms to achieve regioselective formylation.
-
Multi-step Synthesis via Grignard Reaction and Fluorination: A longer but potentially more scalable route commencing from readily available dichlorofluorobenzene.
-
Vilsmeier-Haack Formylation of 1,2,3-Trifluorobenzene: A classic method for formylating electron-rich aromatic rings, which can be applied to fluorinated substrates.
Pathway 1: Directed Ortho-Metalation and Formylation of 1,2,3-Trifluorobenzene
This pathway involves the deprotonation of 1,2,3-trifluorobenzene at the C4 position using a strong organolithium base, followed by quenching the resulting aryllithium species with a formylating agent such as N,N-dimethylformamide (DMF). The fluorine atoms at positions 2 and 3 direct the metalation to the adjacent C4 position.
Experimental Protocol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.
-
Reagents:
-
1,2,3-Trifluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To the reaction flask, add anhydrous THF and 1,2,3-trifluorobenzene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1,2,3-Trifluorobenzene | N/A |
| Key Reagents | n-Butyllithium, DMF | N/A |
| Reaction Temperature | -78 °C | N/A |
| Typical Yield | Moderate to Good | N/A |
| Purity | >98% (after purification) | N/A |
Logical Workflow Diagram
Caption: Workflow for the synthesis of this compound via directed ortho-metalation.
Pathway 2: Multi-step Synthesis via Grignard Reaction and Fluorination
This pathway offers an alternative route starting from a dichlorofluorobenzene derivative. The key steps involve the formation of a Grignard reagent, formylation with DMF, and a final fluorination step to introduce the third fluorine atom.[1]
Experimental Protocol
This is a multi-step synthesis, and the protocol is divided accordingly.
Step 1: Bromination of Dichlorofluorobenzene
-
Procedure: Dichlorofluorobenzene is treated with a brominating agent (e.g., bromine or N-bromosuccinimide) in the presence of a suitable catalyst or under UV irradiation to yield the corresponding bromodichlorofluorobenzene derivative.[1]
Step 2: Grignard Reaction and Formylation
-
Reaction Setup: A flame-dried, three-necked flask under a nitrogen atmosphere is used.
-
Reagents:
-
Bromodichlorofluorobenzene derivative
-
Magnesium turnings
-
Anhydrous THF
-
N,N-Dimethylformamide (DMF), anhydrous
-
Aqueous HCl
-
-
Procedure:
-
Activate magnesium turnings in the reaction flask.
-
Add a solution of the bromodichlorofluorobenzene derivative in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the mixture to 0 °C and add anhydrous DMF dropwise.[1]
-
After the reaction is complete, quench with a dilute aqueous HCl solution and perform an extractive work-up to isolate the dichlorofluorobenzaldehyde intermediate.[1]
-
Step 3: Fluorination
-
Procedure: The dichlorofluorobenzaldehyde intermediate is subjected to a nucleophilic aromatic substitution (SNAr) reaction using a fluoride source, such as potassium fluoride, often in a high-boiling polar aprotic solvent and sometimes with a phase-transfer catalyst, to replace the chlorine atoms with fluorine.[1]
Quantitative Data
| Parameter | Step 1 (Bromination) | Step 2 (Grignard/Formylation) | Step 3 (Fluorination) | Overall | Reference |
| Starting Material | Dichlorofluorobenzene | Bromodichlorofluorobenzene | Dichlorofluorobenzaldehyde | Dichlorofluorobenzene | [1] |
| Key Reagents | Brominating agent | Mg, DMF | KF | - | [1] |
| Reaction Conditions | Varies | 0-80 °C | High Temperature | - | [1] |
| Typical Yield | High | Good | Moderate | Moderate | [1] |
| Purity | >95% | >95% | >98% (after purification) | >98% | [1] |
Note: The yields and conditions can vary significantly based on the specific dichlorofluorobenzene isomer used and the optimization of each step.
Signaling Pathway Diagram
References
An In-depth Technical Guide to the Reactivity of 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trifluorobenzaldehyde (CAS No. 161793-17-5) is a key fluorinated building block in modern organic synthesis. Its unique electronic properties, arising from the trifluoro-substitution pattern on the aromatic ring, render it a versatile substrate for a wide array of chemical transformations. The strong electron-withdrawing nature of the fluorine atoms significantly activates both the aldehyde functional group and the aromatic ring, making it a valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of the reactivity of this compound, detailing its chemical and physical properties, and presenting experimental protocols for its key reactions, including nucleophilic additions to the carbonyl group, condensation reactions, oxidation-reduction processes, and nucleophilic aromatic substitutions.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. The trifluorinated benzene ring significantly influences the molecule's reactivity.
| Property | Value |
| CAS Number | 161793-17-5 |
| Molecular Formula | C₇H₃F₃O |
| Molecular Weight | 160.09 g/mol |
| Appearance | Colorless to light yellow/orange clear liquid[1][2] |
| Purity | ≥ 98.0% (GC)[1][3] |
| Boiling Point | 77-79 °C at 20 mm Hg[2][4] |
| Density | 1.404 g/mL at 25 °C[2][4] |
| Refractive Index (n²⁰/D) | 1.482[2][4] |
Reactivity of the Aldehyde Group
The aldehyde functional group in this compound is highly activated towards nucleophilic attack due to the strong inductive effect of the ortho-, meta-, and para-fluorine substituents.[5] This enhanced electrophilicity makes it an excellent substrate for a variety of addition and condensation reactions.
Nucleophilic Addition Reactions
Grignard reagents readily add to the carbonyl carbon of this compound to form secondary alcohols.[5] This reaction is a fundamental C-C bond-forming strategy.
Experimental Protocol: Synthesis of 1-(2,3,4-Trifluorophenyl)ethanol
-
Materials: this compound, magnesium turnings, methyl iodide, anhydrous diethyl ether, saturated aqueous NH₄Cl solution.
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, prepare a Grignard reagent from magnesium turnings and methyl iodide in anhydrous diethyl ether.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(2,3,4-Trifluorophenyl)ethanol.
-
Logical Relationship for Grignard Reaction
Condensation Reactions
The Wittig reaction provides a reliable method for the synthesis of alkenes from this compound with good control over stereochemistry, depending on the nature of the ylide.[5]
Experimental Protocol: Synthesis of Ethyl (E)-3-(2,3,4-Trifluorophenyl)acrylate
-
Materials: this compound, (carbethoxymethylene)triphenylphosphorane, dichloromethane.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) portion-wise to the stirring solution.[6]
-
Stir the reaction mixture at room temperature for 15-30 minutes.[7]
-
Monitor the reaction by TLC. Upon completion, the triphenylphosphine oxide byproduct often precipitates.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate) to afford ethyl (E)-3-(2,3,4-Trifluorophenyl)acrylate.
-
Workflow for Wittig Reaction
The Knoevenagel condensation of this compound with active methylene compounds, catalyzed by a weak base, is a classic method for forming C-C double bonds.[8][9]
Experimental Protocol: Synthesis of 2-(2,3,4-Trifluorobenzylidene)malononitrile
-
Materials: this compound, malononitrile, piperidine, ethanol.
-
Procedure:
-
To a solution of this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.
-
Stir the mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture in an ice bath and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 2-(2,3,4-Trifluorobenzylidene)malononitrile.
-
Reductive Amination
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. This compound can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Synthesis of N-((2,3,4-Trifluorophenyl)methyl)aniline
-
Materials: this compound, aniline, sodium borohydride, methanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and aniline (1.1 equivalents) in methanol.
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield N-((2,3,4-Trifluorophenyl)methyl)aniline.[10]
-
Oxidation and Reduction of the Aldehyde
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Experimental Protocol: Oxidation to 2,3,4-Trifluorobenzoic Acid
-
Materials: this compound, potassium dichromate, sulfuric acid, water.
-
Procedure:
-
Prepare a solution of potassium dichromate in aqueous sulfuric acid.
-
Slowly add this compound to the oxidizing solution with vigorous stirring.[11]
-
Heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,3,4-Trifluorobenzoic acid.
-
Experimental Protocol: Reduction to (2,3,4-Trifluorophenyl)methanol
-
Materials: this compound, lithium aluminum hydride (LAH), anhydrous diethyl ether or THF.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LAH (0.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.[12][13][14]
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄ and concentrate to give (2,3,4-Trifluorophenyl)methanol.
-
Reactivity of the Aromatic Ring
The trifluorinated aromatic ring of this compound is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAᵣ).
Nucleophilic Aromatic Substitution (SNAᵣ)
The fluorine atoms on the ring can be displaced by strong nucleophiles. The regioselectivity of the substitution is influenced by the electronic effects of the aldehyde group and the other fluorine atoms.
Experimental Protocol: Substitution with a Secondary Amine
-
Materials: this compound, piperidine, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add piperidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
SNAᵣ Reaction Pathway
Applications in Drug Development and Heterocyclic Synthesis
This compound is a valuable starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many bioactive molecules.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, leading to the formation of quinolines.[5][15][16][17][18] While this compound itself is not a direct substrate for the classical Friedländer synthesis, it can be a precursor to the necessary 2-aminoaryl ketone component through a series of transformations.
Conceptual Synthetic Pathway to a Fluorinated Quinoline
Safety and Handling
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. The presence of three fluorine atoms on the benzene ring activates both the aldehyde group for a wide range of nucleophilic additions and condensations, and the aromatic ring for nucleophilic substitution. These properties make it an invaluable tool for the synthesis of complex fluorinated molecules with applications in drug discovery, agrochemicals, and material science. This guide provides a foundational understanding of its reactivity and offers practical experimental guidance for its use in the laboratory.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 161793-17-5 [chemicalbook.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. webassign.net [webassign.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. scispace.com [scispace.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 17. An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. | Semantic Scholar [semanticscholar.org]
- 18. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
2,3,4-Trifluorobenzaldehyde structural formula
An In-Depth Technical Guide to 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in organic synthesis. The document details its chemical structure, properties, synthesis, and reactivity, with a focus on its applications in pharmaceutical and materials science research.
Chemical Structure and Identification
This compound is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group (-CHO) and three fluorine atoms at the 2, 3, and 4 positions.[1] This specific substitution pattern profoundly influences the molecule's electronic properties and reactivity.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 161793-17-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃F₃O | [3][4] |
| Molecular Weight | 160.09 g/mol | [4] |
| Appearance | Colorless to light yellow/orange clear liquid | [3][5] |
| Boiling Point | 77-79 °C at 20 mmHg | [2][3][4] |
| Density | 1.404 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.482 | [2][3][4] |
| Purity | ≥ 98% (GC) | [3][4] |
| Storage Conditions | 2-8 °C, under an inert atmosphere | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various organic chemistry methodologies. One reported method involves the formylation of 1,2,3-trifluorobenzene. This process uses 1,2,3-trifluorobenzene as the starting material, which reacts with butyllithium at a low temperature (-70°C), followed by a formylation step to yield the final product.[6]
Another synthetic approach involves a Grignard reaction. In this multi-step process, a dichlorofluorobenzene bromide intermediate is first prepared. This intermediate then undergoes a Grignard reaction, for instance with isopropyl magnesium chloride, followed by an acylation step to produce the benzaldehyde compound.[6]
Representative Experimental Protocol
A patent describes a manufacturing process that involves the following key steps:
-
Reaction Setup: A solution of starting materials, including compound 4 (1140 g, 3 mol), compound 5 (566 g, 3.45 mol), compound 6 (502 g, 1.1 mol), and N-methylmorpholine (760 g, 7.5 mol), is prepared in anhydrous THF (7.5 L) in a 30 L reaction flask.
-
Reflux: The reaction mixture is refluxed at 60°C for 20 hours.
-
Acylation: The solution is cooled to 5-10°C, and isobutyl chloroformate (492 g, 3.6 mol) dissolved in THF is added dropwise. The reaction proceeds for 1 hour at this temperature.
-
Workup and Extraction: After the reaction is complete, it is quenched with water (3 L). Ethyl acetate (9 L) is used for extraction. The organic phase is washed with water and then concentrated.
-
Purification: The resulting mother liquor is dissolved in ethyl acetate and THF. The product is precipitated by the slow addition of n-heptane and stirring overnight at 15°C. The solid is then recrystallized to yield the purified product.[7]
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Applications
The three highly electronegative fluorine atoms on the benzene ring exert a strong electron-withdrawing effect.[1] This effect significantly activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack compared to non-fluorinated benzaldehyde.[1] This enhanced reactivity makes this compound a highly versatile intermediate in organic synthesis.[1]
Caption: Reactivity and applications of this compound.
This compound serves as a crucial building block for introducing trifluorophenyl moieties into larger, more complex molecules. Its primary applications are in:
-
Pharmaceutical Development: The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This compound is therefore a valuable intermediate in the synthesis of novel therapeutic agents.[3] It has been used in the synthesis of compounds for preventing or treating neurodegenerative diseases.[6]
-
Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are of great interest in the agrochemical industry for the development of new pesticides and herbicides with enhanced efficacy.[3]
-
Material Science: It is used as a precursor in the synthesis of advanced materials, including specialty polymers and liquid crystals.[3][6] The presence of fluorine can impart desirable properties like improved thermal stability and chemical resistance to these materials.[3]
Spectral Information
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would show a signal for the aldehyde proton (-CHO) at approximately 9-10 ppm. The two aromatic protons would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
-
¹³C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon of the aldehyde group would be found significantly downfield (around 190 ppm). The aromatic carbons would show complex splitting patterns (doublets or triplets of doublets) due to one-, two-, and three-bond coupling with the fluorine atoms.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching absorption band around 1700-1720 cm⁻¹.[8] Aromatic C-H and C=C stretching vibrations would also be present, as well as strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 160. A prominent peak at m/z 159, corresponding to the loss of a hydrogen atom ([M-H]⁺), is also expected.
For illustrative purposes, spectral data for the isomer 2,4,6-Trifluorobenzaldehyde shows a molecular ion peak at m/z 160 and a second highest peak at m/z 159.[1] Its FTIR spectrum shows characteristic peaks consistent with its structure.[1]
Disclaimer: The specific peak positions and coupling constants for this compound will differ from its isomers due to the different electronic environment of the nuclei. The information presented above is predictive, and experimental verification is required for precise data.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound (CAS 161793-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. file.chemscene.com [file.chemscene.com]
An In-depth Technical Guide on the Solubility of 2,3,4-Trifluorobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2,3,4-Trifluorobenzaldehyde in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document provides a comprehensive overview of the expected solubility based on related fluorinated benzaldehydes. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility, ensuring that researchers can generate precise data for their specific applications. This guide is intended to be a valuable resource for professionals in drug development, chemical synthesis, and materials science who utilize this compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of chemical entities, including pharmaceuticals and agrochemicals. The trifluoromethyl group significantly influences the molecule's reactivity and physical properties, including its solubility in organic solvents. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. While specific quantitative solubility data for this compound is not extensively documented, the solubility of structurally similar compounds provides valuable insights into its expected behavior.
Qualitative Solubility of Related Fluorinated Benzaldehydes
The solubility of a compound is largely determined by its polarity and the intermolecular forces it can form with a solvent. Given that this compound is a polar molecule, it is anticipated to be soluble in a range of common organic solvents. The table below summarizes the qualitative solubility data for other fluorinated benzaldehyde derivatives. This information serves as a strong indicator of the types of organic solvents in which this compound is likely to be soluble.
| Compound | Solvent(s) | Solubility |
| 2,4,6-Trifluorobenzaldehyde | Methanol | Soluble |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Many organic solvents | Soluble |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Water | Insoluble |
| 4-Fluorobenzaldehyde | Ethanol, Ether | Soluble |
| 4-Fluorobenzaldehyde | Water | Limited |
This table presents a summary of available qualitative solubility data for fluorinated benzaldehydes to infer the likely solubility of this compound.
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data for this compound in specific organic solvents, a well-defined experimental protocol is essential. The gravimetric method is a reliable and widely used technique for this purpose.
3.1. Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of this compound in a chosen solvent at a constant temperature. The solvent is then evaporated, and the mass of the dissolved solute is determined.
3.1.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Volumetric flasks and pipettes
-
Evaporating dish
-
Drying oven
-
Desiccator
3.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solute is crucial to ensure the solution is saturated.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully pipette a known volume of the clear supernatant (the saturated solution) into a pre-weighed evaporating dish (W1).
-
Weigh the evaporating dish containing the saturated solution (W2).
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The oven temperature should be below the boiling point of this compound.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish with the dried solute (W3).
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
3.1.3. Calculation of Solubility
-
Weight of the dissolved solute = W3 - W1
-
Weight of the solvent = W2 - W3
-
Solubility ( g/100 g solvent) = [(Weight of dissolved solute) / (Weight of the solvent)] x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.
A Technical Guide to 2,3,4-Trifluorobenzaldehyde for Researchers and Drug Development Professionals
An In-Depth Review of Commercial Availability, Synthetic Applications, and Biological Relevance
Introduction
2,3,4-Trifluorobenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile building block in modern organic synthesis. The presence of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing the reactivity of the aldehyde group and providing a scaffold for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The electron-withdrawing nature of the fluorine atoms activates the carbonyl group towards nucleophilic attack, making it a valuable precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of commercially available this compound, detailed experimental protocols for its key reactions, and insights into its application in the synthesis of bioactive compounds.
Commercial Suppliers and Specifications
A critical aspect for researchers is the reliable sourcing of high-purity starting materials. This compound is available from several commercial suppliers, with purity levels typically at or above 98%. The following table summarizes the offerings from a selection of prominent suppliers.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thermo Scientific | ≥ 98% | 1 g | 161793-17-5 | C₇H₃F₃O | 160.09 |
| Chem-Impex | ≥ 98% (GC) | 5 g | 161793-17-5 | C₇H₃F₃O | 160.1 |
| CymitQuimica (TCI) | >98.0% (GC) | 5 g | 161793-17-5 | C₇H₃F₃O | 160.10 |
| Chemsigma International Co., Ltd. | 99.00% | Inquire | 161793-17-5 | C₇H₃F₃O | 160.09 |
| B2B Manufacturer (China) | NLT 98% | Bulk | 161793-17-5 | C₇H₃F₃O | 160.09 |
Core Synthetic Reactions and Experimental Protocols
This compound readily participates in a range of classical organic reactions. Below are detailed, generalized protocols for several key transformations, which can be adapted by researchers for their specific synthetic targets.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.[4]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) in 15-20 mL of ethanol with stirring.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while maintaining the temperature below 25°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Purification: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from ethanol.[5]
References
The Electronic Influence of the Trifluoromethyl Group
An In-depth Technical Guide to the Electrophilicity of Trifluorinated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electrophilicity of trifluorinated benzaldehydes, compounds of significant interest in organic synthesis and medicinal chemistry. The strategic incorporation of trifluoromethyl (-CF3) groups onto the benzaldehyde scaffold dramatically enhances the electrophilic character of the carbonyl carbon, leading to unique reactivity and enabling the synthesis of complex molecules with desirable properties for drug development and materials science.
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, a property that fundamentally governs the reactivity of trifluorinated benzaldehydes. This influence stems primarily from the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms. This potent and permanent electron withdrawal has several key consequences:
-
Increased Electrophilicity: The -I effect pulls electron density away from the aromatic ring and, consequently, from the aldehyde's carbonyl group. This intensifies the partial positive charge (δ+) on the carbonyl carbon, making it significantly more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.[1]
-
Aromatic Ring Deactivation: The -CF3 group deactivates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position.[1]
-
Enhanced Lipophilicity and Metabolic Stability: In the context of drug design, the -CF3 group increases a molecule's fat-solubility (lipophilicity) and is highly resistant to metabolic degradation due to the exceptional strength of the C-F bonds.[1][2] These properties can improve membrane permeability, bioavailability, and the half-life of drug candidates.
The following diagram illustrates the logical flow of how the trifluoromethyl group's properties enhance the aldehyde's reactivity.
Quantitative Reactivity Data
The electronic effects of the trifluoromethyl group can be quantified using various physicochemical parameters. These values are crucial for predicting reaction outcomes and designing molecules with tailored properties.
Hammett Substituent Constants
The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group. The trifluoromethyl group is among the most electron-withdrawing substituents.[3]
| Substituent | σmeta | σpara |
| -CF3 | 0.43 | 0.54 |
| -H | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO2 | 0.71 | 0.78 |
| Data sourced from various standard texts on physical organic chemistry. |
Electrophilicity and Nucleophilicity Indices
A kinetic study of KMnO4 oxidation and NaBH4 reduction of various aldehydes was used to determine their electrophilicity (E) and nucleophilicity (N) values.[4] Higher E values correlate with greater electrophilicity.
| Aldehyde | Electrophilicity (E) | Nucleophilicity (N) | Global Electrophilicity (ω) |
| Trifluoromethyl benzaldehyde | 2.77 | -3.47 | 2.85 |
| 4-Nitro benzaldehyde | 2.73 | -3.51 | 2.82 |
| Benzaldehyde | 1.83 | -4.43 | 1.90 |
| 4-Methoxy benzaldehyde | 1.40 | -4.83 | 1.54 |
| Source does not specify the isomer (ortho, meta, or para) of trifluoromethyl benzaldehyde.[4] |
pKa Values of Related Benzoic Acids
The acidity of a substituted benzoic acid is a direct reflection of the electronic effect of its substituents. Electron-withdrawing groups stabilize the carboxylate conjugate base, resulting in a stronger acid (lower pKa). The pKa values for trifluoromethyl-substituted benzoic acids highlight the group's powerful electron-withdrawing nature.[5][6]
| Compound | pKa Value |
| 3-(Trifluoromethyl)benzoic acid | 3.71 |
| 4-(Trifluoromethyl)benzoic acid | 3.66 |
| Benzoic Acid (Reference) | 4.20 |
| 4-Chlorobenzoic acid | 3.98 |
| 4-Nitrobenzoic acid | 3.44 |
Applications in Drug Development & Synthesis
The enhanced electrophilicity of trifluorinated benzaldehydes makes them valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[7] They readily participate in reactions such as Wittig olefination, aldol condensations, Grignard reactions, and reductive aminations.[1][7]
The diagram below outlines the central role of trifluoromethylated benzaldehydes in drug design, linking their chemical properties to desirable pharmacological outcomes.
Experimental Protocols
Detailed methodologies are essential for the successful application of these reagents. Below are representative protocols for the synthesis of trifluoromethylated benzaldehydes and the determination of related physicochemical properties.
Protocol 1: Synthesis of 3-(Trifluoromethyl)benzaldehyde via Oxidation
This protocol describes the oxidation of the corresponding alcohol using a TEMPO-catalyzed system with sodium hypochlorite.[8]
Apparatus and Reagents:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
3-(Trifluoromethyl)benzyl alcohol
-
Potassium carbonate (K2CO3)
-
Cyanuric acid
-
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy, free radical)
-
12% Sodium hypochlorite (NaOCl) solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a mixture of 3-(trifluoromethyl)benzyl alcohol (1.0 equiv), K2CO3 (2.0 equiv), and cyanuric acid (0.1 equiv) in ethyl acetate, add TEMPO (0.03 equiv).
-
Cool the mixture to 0-10°C in an ice bath.
-
Slowly add 12% NaOCl solution (1.2 equiv) to the stirring mixture.
-
Stir the reaction at 0-10°C for the specified time (e.g., 5 hours) or until completion is indicated by TLC analysis.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to afford 3-(trifluoromethyl)benzaldehyde.
The general workflow for this synthesis is depicted below.
Protocol 2: Synthesis of 4-(Trifluoromethyl)benzaldehyde via Nitrile Reduction
This protocol outlines the synthesis via the reduction of 4-trifluoromethyl benzonitrile using a nickel/aluminum alloy catalyst.[9]
Apparatus and Reagents:
-
Parr hydrogenation apparatus
-
4-Trifluoromethyl benzonitrile
-
75% aqueous formic acid
-
Powdered nickel/aluminum alloy catalyst (50/50)
-
Nitrogen (N2) and Hydrogen (H2) gas
-
Dichloromethane (CH2Cl2) for extraction
Procedure:
-
Purge a Parr hydrogenation bottle with N2.
-
Charge the bottle with 4-trifluoromethyl benzonitrile (1.0 equiv), 75% aqueous formic acid, and the Ni/Al alloy catalyst.
-
Seal the apparatus, purge with H2, and pressurize to 3 atmospheres with H2 gas.
-
Shake the reaction mixture at 80°C for 16 hours.
-
After cooling, carefully vent the apparatus and purge with N2.
-
Continuously extract the reaction mixture with CH2Cl2.
-
Analyze the organic extract (e.g., by GLC) to determine the yield of 4-trifluoromethyl benzaldehyde. Further purification may be achieved via distillation or chromatography.
Protocol 3: pKa Determination by Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution of the corresponding trifluoromethylated benzoic acid as a strong base is added.[5]
Apparatus and Reagents:
-
Calibrated pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Trifluoromethylated benzoic acid sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
Procedure:
-
Accurately weigh a sample of the trifluoromethylated benzoic acid and dissolve it in a known volume of deionized water in the titration vessel.
-
Place the vessel on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the curve. Alternatively, the pKa can be determined from the inflection point of a derivative plot.
References
- 1. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Heterocycles Using 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and potential biological evaluation of bioactive dihydropyrimidinones (DHPMs) derived from 2,3,4-trifluorobenzaldehyde. The protocols are based on the well-established Biginelli multicomponent reaction, a reliable method for the one-pot synthesis of this class of heterocycles.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of multiple fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds renowned for a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The synthesis of DHPMs via the Biginelli reaction is a cornerstone of heterocyclic chemistry, offering a straightforward and atom-economical route to a diverse range of potentially bioactive compounds.[3][4] This protocol outlines the synthesis of 4-(2,3,4-trifluorophenyl)-3,4-dihydropyrimidin-2(1H)-ones and a general method for screening their antimicrobial activity.
Synthesis of 4-(2,3,4-Trifluorophenyl)-3,4-dihydropyrimidin-2(1H)-ones
The synthesis is achieved through a one-pot Biginelli condensation reaction of this compound, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. This acid-catalyzed reaction is a classic example of a multicomponent reaction, valued for its efficiency.[1][5]
Reaction Scheme
Caption: General scheme for the Biginelli reaction.
Experimental Protocol
Materials:
-
This compound (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.2 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)
-
Nano-γ-Al2O3/BF3/Fe3O4 (optional, as a recyclable catalyst, 0.04 g)[5]
-
Crushed ice
-
Distilled water
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture and heat it to 80°C in an oil bath under reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (typically a few hours), cool the mixture to room temperature.
-
Pour the reaction mixture onto crushed ice with stirring.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid product with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain the pure 4-(2,3,4-trifluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Note: As an alternative, a solvent-free approach using a recyclable nano-catalyst can be employed by heating the mixture of reactants and catalyst at 80°C.[5]
Biological Activity Evaluation: Antimicrobial Screening
DHPMs are known to exhibit significant antimicrobial properties.[6][7] The following is a general protocol for the preliminary in vitro evaluation of the antimicrobial activity of the synthesized compounds.
Experimental Workflow
Caption: Workflow for antimicrobial activity screening.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Synthesized DHPM derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Prepare a stock solution of the synthesized DHPM compound in DMSO.
-
Perform serial dilutions of the stock solution in nutrient broth in a 96-well microplate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test bacteria.
-
Add the bacterial inoculum to each well of the microplate. Include a positive control (broth with bacteria) and a negative control (broth only). A standard antibiotic should also be tested as a positive control for inhibition.
-
Incubate the microplate at 37°C for 24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary
The biological activity of DHPMs is highly dependent on the nature and position of substituents on the aromatic ring. The following table summarizes representative antimicrobial and anticancer activities of various substituted dihydropyrimidinones as reported in the literature to provide an expected range of biological potency.
| Compound Type | Biological Activity | Measurement | Reported Values | Reference |
| Substituted DHPMs | Antibacterial (Gram-positive) | MIC | 32 - 64 µg/mL | [6] |
| Substituted DHPMs | Antibacterial (Gram-negative) | MIC | 32 - 64 µg/mL | [6] |
| Substituted DHPMs | Antifungal | MIC | 32 µg/mL | [6] |
| Chloro-substituted DHPMs | Anticancer (A549 lung cancer cells) | IC50 | Comparable to standard drug Monastrol | [8] |
| Oxadiazole-substituted DHPMs | Anticancer (Leukemia cell lines) | IC50 | 0.056 - 0.153 µM | [9] |
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt these methods to their specific laboratory conditions and safety protocols. The biological activity data is representative and the potency of the 2,3,4-trifluoro substituted derivatives should be determined experimentally.
References
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ijcrt.org [ijcrt.org]
Application Notes and Protocols: 2,3,4-Trifluorobenzaldehyde in the Synthesis of a Novel Retinoid X Receptor (RXR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trifluorobenzaldehyde is a versatile fluorinated building block in medicinal chemistry, primarily utilized as a precursor for introducing trifluorinated phenyl moieties into drug candidates.[1][2] The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of therapeutic agents.[2] This document provides detailed application notes and experimental protocols for the multi-step synthesis of a potential Retinoid X Receptor (RXR) agonist, designated as Zavetretin , using this compound as a key starting material. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.
Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription involved in various physiological processes.[1] RXR agonists are being investigated for the treatment of various diseases, including cancer and metabolic disorders.
Synthetic Strategy Overview
The synthesis of Zavetretin from this compound is a three-step process:
-
Reduction of this compound: The aldehyde is first reduced to the corresponding 2,3,4-trifluorobenzyl alcohol.
-
Bromination of 2,3,4-Trifluorobenzyl Alcohol: The alcohol is then converted to the more reactive 2,3,4-trifluorobenzyl bromide.
-
Synthesis of Zavetretin: The final step involves the alkylation of a phenolic precursor with 2,3,4-trifluorobenzyl bromide, followed by a Wittig reaction to install the acrylic acid side chain.
Experimental Protocols
Step 1: Synthesis of (2,3,4-Trifluorophenyl)methanol
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 160.09 | 10.0 g | 0.0625 |
| Sodium borohydride (NaBH₄) | 37.83 | 2.84 g | 0.075 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| 1 M Hydrochloric acid (HCl) | 36.46 | 50 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 10 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (10.0 g, 0.0625 mol) and methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.84 g, 0.075 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate = 4:1) to yield (2,3,4-Trifluorophenyl)methanol as a colorless oil.
Expected Yield: 9.5 g (94%)
Step 2: Synthesis of 1-(Bromomethyl)-2,3,4-trifluorobenzene
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| (2,3,4-Trifluorophenyl)methanol | 162.10 | 9.0 g | 0.0555 |
| Phosphorus tribromide (PBr₃) | 270.69 | 5.9 mL (16.7 g) | 0.0617 |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 10 g | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add (2,3,4-Trifluorophenyl)methanol (9.0 g, 0.0555 mol) and anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (5.9 mL, 0.0617 mol) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice (100 g).
-
Separate the organic layer and wash it with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(Bromomethyl)-2,3,4-trifluorobenzene as a pale yellow oil. This product is often used in the next step without further purification.
Expected Yield: 11.2 g (90%)
Step 3: Synthesis of (E)-3-(4-((2,3,4-Trifluorobenzyl)oxy)phenyl)acrylic acid (Zavetretin)
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-(Bromomethyl)-2,3,4-trifluorobenzene | 225.01 | 10.0 g | 0.0444 |
| 4-Hydroxycinnamic acid | 164.16 | 7.3 g | 0.0444 |
| Potassium carbonate (K₂CO₃) | 138.21 | 12.3 g | 0.0888 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl acetate | 88.11 | 200 mL | - |
| 1 M Hydrochloric acid (HCl) | 36.46 | 100 mL | - |
| Water | 18.02 | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 15 g | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-Hydroxycinnamic acid (7.3 g, 0.0444 mol), potassium carbonate (12.3 g, 0.0888 mol), and N,N-Dimethylformamide (100 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 1-(Bromomethyl)-2,3,4-trifluorobenzene (10.0 g, 0.0444 mol) in DMF (20 mL) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Acidify the mixture with 1 M HCl to pH 2-3, which will cause the product to precipitate.
-
Filter the precipitate and wash it with water.
-
Recrystallize the crude product from an ethanol/water mixture to afford (E)-3-(4-((2,3,4-Trifluorobenzyl)oxy)phenyl)acrylic acid (Zavetretin) as a white solid.
Expected Yield: 11.8 g (83%)
Data Summary
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 1 | (2,3,4-Trifluorophenyl)methanol | C₇H₅F₃O | 162.10 | 94 | Colorless oil |
| 2 | 1-(Bromomethyl)-2,3,4-trifluorobenzene | C₇H₄BrF₃ | 225.01 | 90 | Pale yellow oil |
| 3 | Zavetretin | C₁₆H₁₁F₃O₃ | 324.25 | 83 | White solid |
Visualizations
Synthetic Workflow
Caption: Synthetic route to Zavetretin from this compound.
RXR Signaling Pathway
Caption: Simplified schematic of the Retinoid X Receptor (RXR) signaling pathway.
References
Application Notes and Protocols for the Wittig Reaction of 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Wittig reaction of 2,3,4-trifluorobenzaldehyde, a key intermediate in the synthesis of fluorinated organic compounds for pharmaceutical and materials science applications. The presence of multiple fluorine atoms on the aromatic ring influences the reactivity of the aldehyde, often necessitating modified conditions compared to standard Wittig protocols.
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from carbonyl compounds and phosphorus ylides. For electron-deficient substrates like this compound, careful selection of the base and reaction conditions is critical to avoid side reactions and decomposition. This document outlines two effective protocols based on methodologies reported for structurally similar polyfluorinated benzaldehydes.
Key Considerations for Fluorinated Aldehydes
The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of this compound highly electrophilic. However, it also increases the substrate's susceptibility to nucleophilic attack by strong, hard bases, which can lead to decomposition or undesired side reactions.[1][2] Consequently, milder organic bases or carefully controlled conditions with traditional strong bases are often preferred.
Data Presentation: Wittig Reaction Conditions for Polyfluorinated Benzaldehydes
The following table summarizes reaction conditions and yields for Wittig reactions performed on polyfluorinated benzaldehydes, which serve as a basis for the protocols provided for this compound.
| Aldehyde | Ylide/Phosphonium Salt | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3,5,6-Tetrafluoro-4-iodobenzaldehyde | Methyltriphenylphosphonium bromide | 1,1,3,3-Tetramethylguanidine (TMG) | THF | 60 | N/A | 2,3,5,6-Tetrafluoro-4-iodostyrene | ~55 | [1][2] |
| 2,3,5,6-Tetrafluoro-4-bromobenzaldehyde | Methyltriphenylphosphonium bromide | 1,1,3,3-Tetramethylguanidine (TMG) | THF | 60 | N/A | 4-Bromo-2,3,5,6-tetrafluorostyrene | 39 | [1] |
| 2,3,5,6-Tetrafluoro-4-chlorobenzaldehyde | Methyltriphenylphosphonium bromide | 1,1,3,3-Tetramethylguanidine (TMG) | THF | 60 | N/A | 4-Chloro-2,3,5,6-tetrafluorostyrene | 29 | [1] |
| 2,3,6-Trifluorobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | None (Solvent-free) | None | 100 | 0.25-0.5 | Ethyl 3-(2,3,6-trifluorophenyl)acrylate | 95 | [3] |
| 2,6-Difluorobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | None (Solvent-free) | None | 100 | 0.25-0.5 | Ethyl 3-(2,6-difluorophenyl)acrylate | 97 | [3] |
Experimental Protocols
Two primary protocols are presented. Protocol A utilizes a milder organic base, which has been shown to be effective for perfluorohalogenated benzaldehydes, minimizing substrate decomposition.[1][2] Protocol B describes a solvent-free approach suitable for stabilized ylides, which often proceeds rapidly with high efficiency.[3]
Protocol A: Organic Base-Mediated Wittig Reaction
This protocol is adapted from the successful olefination of other polyfluorinated benzaldehydes and is recommended for non-stabilized ylides (e.g., to form styrene derivatives).
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe to dissolve the phosphonium salt.
-
Add this compound (1.0 equivalent) to the solution.
-
Reaction Execution: Add 1,1,3,3-tetramethylguanidine (TMG) (1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. After completion, cool the reaction mixture to room temperature. b. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of THF). d. Combine the organic layers and wash with water and then brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to isolate the desired 2,3,4-trifluorostyrene derivative.
Protocol B: Solvent-Free Wittig Reaction with a Stabilized Ylide
This protocol is adapted from solventless procedures used for various fluorinated benzaldehydes and is suitable for stabilized ylides (e.g., those containing an ester or ketone group), which typically yield (E)-alkenes.[3]
Materials:
-
This compound
-
Stabilized phosphorane, e.g., Ethyl (triphenylphosphoranylidene)acetate
-
Round-bottom flask or reaction vial
-
Heating mantle or oil bath
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask or vial, combine this compound (1.0 equivalent) and the stabilized phosphorane (1.05 equivalents).
-
Reaction Execution: a. Heat the mixture to 100 °C with vigorous stirring. Note: The reaction can be exothermic.[3] b. Maintain the temperature for 15-45 minutes. The reaction mixture will typically melt and then solidify as the product and triphenylphosphine oxide are formed. c. Monitor the reaction by TLC to confirm the consumption of the aldehyde.
-
Purification: a. Cool the reaction mixture to room temperature. b. The crude solid can be directly purified by flash column chromatography on silica gel to separate the product from the triphenylphosphine oxide byproduct.
Visualizations
General Wittig Reaction Mechanism
The Wittig reaction proceeds through the initial nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then cyclizes to a four-membered oxaphosphetane. This intermediate collapses to yield the alkene and the thermodynamically stable triphenylphosphine oxide.
References
Application Note: Reductive Amination Protocol for 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note details a comprehensive protocol for the reductive amination of 2,3,4-trifluorobenzaldehyde, an important building block in the synthesis of various pharmaceutical compounds due to the unique properties conferred by the fluorine atoms. The protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that allows for a one-pot reaction with high efficiency and broad substrate scope.[1][2]
The electron-withdrawing nature of the fluorine substituents on the aromatic ring of this compound makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines. The subsequent reduction of the in situ-formed iminium ion is efficiently achieved with sodium triacetoxyborohydride, which is known for its excellent chemoselectivity, reducing iminium ions much faster than aldehydes or ketones.[3] This protocol is designed to be broadly applicable to a range of primary and secondary amines, providing a reliable method for the synthesis of a diverse library of N-(2,3,4-trifluorobenzyl)amines.
Reaction Scheme
Figure 1: General reaction scheme for the reductive amination of this compound.
Data Presentation: Reaction Scope and Yields
The following table summarizes the results of the reductive amination of this compound with a variety of primary and secondary amines under standardized conditions.
| Entry | Amine (R1-NH-R2) | Product | Time (h) | Yield (%) |
| 1 | Benzylamine | N-(2,3,4-Trifluorobenzyl)benzylamine | 12 | 92 |
| 2 | Morpholine | 4-(2,3,4-Trifluorobenzyl)morpholine | 12 | 95 |
| 3 | Piperidine | 1-(2,3,4-Trifluorobenzyl)piperidine | 12 | 94 |
| 4 | Aniline | N-(2,3,4-Trifluorobenzyl)aniline | 16 | 88 |
| 5 | Ethylamine | N-Ethyl-N-(2,3,4-trifluorobenzyl)amine | 12 | 90 |
| 6 | Diethylamine | N,N-Diethyl-N-(2,3,4-trifluorobenzyl)amine | 14 | 85 |
| 7 | Pyrrolidine | 1-(2,3,4-Trifluorobenzyl)pyrrolidine | 12 | 96 |
| 8 | N-Methylbenzylamine | N-Methyl-N-(2,3,4-trifluorobenzyl)benzylamine | 16 | 89 |
Note: Yields are for isolated products after purification.
Experimental Protocol
This protocol provides a general method for the reductive amination of this compound with a representative amine, benzylamine. The procedure can be adapted for other amines as detailed in the data table.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and 1,2-dichloroethane (DCE, to make a 0.1 M solution).
-
Stir the solution at room temperature and add benzylamine (1.1 eq).
-
Allow the mixture to stir for 20-30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Caution: The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(2,3,4-trifluorobenzyl)benzylamine.
Visualizations
Reaction Mechanism:
The reductive amination proceeds through a two-step mechanism: the formation of an iminium ion followed by its reduction.
Caption: Mechanism of Reductive Amination.
Experimental Workflow:
The following diagram illustrates the step-by-step workflow of the experimental protocol.
References
Application Notes: Suzuki-Miyaura Coupling of 2,3,4-Trifluorobenzaldehyde with Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely used for preparing biaryl, polyaryl, and vinyl-aryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Fluorinated biaryl derivatives, in particular, are of significant interest in drug discovery and development, as the incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[5] 2,3,4-Trifluorobenzaldehyde represents a valuable building block for accessing novel, highly functionalized fluorinated compounds. However, the coupling of substrates containing C-F bonds can be challenging due to the high bond strength of the C-F bond compared to other halogens (I > Br > Cl > F), often necessitating the use of specialized catalysts and more forcing reaction conditions.[4][6]
These application notes provide a representative protocol and a summary of conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. The methodologies are based on established procedures for challenging aryl halides and serve as a robust starting point for reaction optimization.[7][8]
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of this compound with a generic arylboronic acid to form the corresponding substituted biaryl carboxaldehyde.
Representative Suzuki-Miyaura Reaction Conditions
While specific examples for this compound are not prevalent in the literature, the following table summarizes effective conditions for Suzuki-Miyaura couplings of other challenging aryl chlorides and fluorides, providing a strong basis for experimental design.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Thiophen-3-yltrifluoroborate | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 °C | 96 | [9] |
| 2,6-Dichloropyridine | n-Octyl pinacol boronic ester | Pd₂(dba)₃ (2.5) / FcPPh₂ (10) | K₃PO₄ (3) | 1,4-Dioxane | 100 °C / 18 h | 94 | [6] |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | 1,4-Dioxane | 65 °C | 89 | [3] |
| 1-Chloro-4-nitrobenzene | 4-Formylphenylboronic acid | Pd/C (0.005) | K₂CO₃ (2) | Water | 100 °C / 1 h | 97 | [10] |
| Pentafluorophenyl Benzoate | Phenylboronic acid | Pd₂(dba)₃ (3) / PCy₃HBF₄ (12) | Na₂CO₃ (4.5) | 1,4-Dioxane | 120 °C / 15 h | 93 | [11] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)[7]
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 4 mol%)[7]
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)[7]
-
Schlenk flask or microwave vial with a magnetic stir bar[1]
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for extraction and chromatography
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).[7]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7][8]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 v/v ratio) via syringe. The final reaction concentration should be approximately 0.1-0.5 M.[1][7]
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor. Heat the mixture to 80-120 °C and stir vigorously.[1][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[7]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1][7]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[1]
-
Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.[5]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,3,4-Trifluorobenzaldehyde in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trifluorobenzaldehyde is a versatile chemical intermediate recognized for its utility in the synthesis of novel agrochemicals.[1][2][3][4] The strategic incorporation of fluorine atoms into the benzaldehyde structure significantly influences the physicochemical properties of its derivatives, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced biological activity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the development of herbicides, and offers representative synthetic strategies for its potential use in fungicides and insecticides.
Herbicidal Applications: Protoporphyrinogen Oxidase (PPO) Inhibitors
The 2,3,4-trifluorophenyl moiety is a key component in the development of potent herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. This causes rapid lipid peroxidation and membrane damage, leading to cell death.
A notable example is the synthesis of pyrido[2,3-d]pyrimidine derivatives, where the 2,3,4-trifluorophenyl group has been shown to be crucial for high herbicidal activity.
Experimental Protocols
Protocol 1.1: Synthesis of 2,3,4-Trifluoroaniline from this compound
This initial step is a representative procedure for the conversion of the aldehyde to the corresponding aniline, a necessary precursor for the subsequent herbicide synthesis. A common method for this transformation is reductive amination.
-
Materials: this compound, Ammonia (or ammonium salt), Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride), Solvent (e.g., Methanol, Dichloromethane), Acid catalyst (optional, e.g., Acetic acid).
-
Procedure:
-
Dissolve this compound (1 eq) in the chosen solvent in a round-bottom flask.
-
Add ammonia (or an ammonium salt like ammonium acetate) in excess.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2,3,4-Trifluoroaniline.
-
Protocol 1.2: Synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol describes the synthesis of a potent PPO-inhibiting herbicide.
-
Materials: 2,3,4-Trifluoroaniline, 2-Chloronicotinic acid, Thionyl chloride, N-methyl-2-pyrrolidone (NMP), Triethylamine, Methyl isocyanate, Sodium hydride, Dimethylformamide (DMF).
-
Procedure:
-
Synthesis of 2-(2,3,4-trifluoroanilino)nicotinic acid: A mixture of 2-chloronicotinic acid (1 eq) and 2,3,4-trifluoroaniline (1.1 eq) in NMP is heated at 120 °C for 12 hours. After cooling, the mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried to give the product.
-
Synthesis of 1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: The product from the previous step is refluxed with an excess of thionyl chloride for 3 hours. The excess thionyl chloride is removed under reduced pressure. The residue is dissolved in anhydrous dioxane and added dropwise to a solution of sodium azide in water at 0 °C. The mixture is stirred for 1 hour, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated. The residue is then refluxed in diphenyl ether for 30 minutes. After cooling, hexane is added, and the precipitate is collected and washed with hexane to give the product.
-
Synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: To a solution of the product from the previous step in DMF, sodium hydride (1.2 eq) is added at 0 °C, and the mixture is stirred for 30 minutes. Methyl isocyanate (1.2 eq) is then added, and the mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Quantitative Data
| Compound | Target Weed | Activity | Reference |
| 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Bentgrass | Good activity at 1 mM (comparable to commercial herbicides) |
Signaling Pathway Diagram
Caption: PPO Inhibition Pathway.
Fungicidal Applications: Representative Synthesis of Pyrazole Derivatives
Representative Experimental Protocol
Protocol 2.1: Synthesis of a 2,3,4-Trifluorophenyl-Substituted Pyrazole
-
Materials: this compound, an appropriate ketone (e.g., acetophenone), Sodium hydroxide, Ethanol, Hydrazine hydrate (or a substituted hydrazine), Glacial acetic acid.
-
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve this compound (1 eq) and the ketone (1 eq) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.
-
Filter the precipitate, wash with cold water and ethanol, and dry to obtain the chalcone intermediate.
-
-
Pyrazole Synthesis:
-
Reflux a mixture of the chalcone (1 eq) and hydrazine hydrate (or a substituted hydrazine, 1.2 eq) in ethanol with a catalytic amount of glacial acetic acid for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pyrazole derivative.
-
-
Workflow Diagram
Caption: Pyrazole Fungicide Synthesis.
Insecticidal Applications: Representative Synthesis of Oxadiazole Derivatives
Similar to fungicides, specific insecticides synthesized directly from this compound are not well-documented in the available literature. However, this compound can serve as a precursor for the synthesis of 1,3,4-oxadiazole derivatives, a class of compounds that has shown insecticidal activity. The synthesis typically involves the condensation of the aldehyde with a hydrazide to form a hydrazone, followed by oxidative cyclization.
Representative Experimental Protocol
Protocol 3.1: Synthesis of a 2,3,4-Trifluorophenyl-Substituted 1,3,4-Oxadiazole
-
Materials: this compound, an appropriate acid hydrazide (e.g., benzhydrazide), Ethanol, Oxidizing agent (e.g., Iodine, Chloramine-T).
-
Procedure:
-
Hydrazone Synthesis:
-
Reflux a mixture of this compound (1 eq) and the acid hydrazide (1 eq) in ethanol for 4-6 hours.
-
Cool the reaction mixture, and the precipitated hydrazone is collected by filtration and washed with cold ethanol.
-
-
Oxadiazole Synthesis (Oxidative Cyclization):
-
A mixture of the hydrazone (1 eq) and the oxidizing agent (e.g., iodine in the presence of a base like potassium carbonate) in a suitable solvent (e.g., dimethyl sulfoxide) is heated.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the 1,3,4-oxadiazole derivative.
-
-
Workflow Diagram
Caption: Oxadiazole Insecticide Synthesis.
Conclusion
This compound is a valuable building block in agrochemical synthesis, particularly for herbicides targeting the PPO enzyme. The provided protocols offer a practical guide for the synthesis of a potent herbicidal compound and representative pathways for the exploration of novel fungicides and insecticides. The unique electronic properties conferred by the trifluorinated phenyl ring make this intermediate a promising starting point for the development of next-generation crop protection agents with enhanced efficacy. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the potential of this compound in agrochemical discovery.
References
Application Notes and Protocols for the Synthesis of N-(2,3,4-Trifluorobenzylidene)-4-alkoxyaniline Liquid Crystals from 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid crystals incorporating fluorine atoms have garnered significant attention due to their unique electro-optical properties, which are highly valuable in the development of advanced materials, particularly for liquid crystal displays (LCDs). The strategic placement of fluorine atoms on the molecular core can significantly influence properties such as dielectric anisotropy, viscosity, and mesophase behavior. 2,3,4-Trifluorobenzaldehyde is a key starting material for the synthesis of such fluorinated liquid crystals. Its trifluorinated phenyl ring is a desirable moiety for inducing a strong transverse dipole moment, which is essential for creating liquid crystals with a large negative dielectric anisotropy (Δε). These materials are crucial for advanced display modes like in-plane switching (IPS) and vertical alignment (VA).
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a representative Schiff base liquid crystal, N-(2,3,4-Trifluorobenzylidene)-4-octyloxyaniline, starting from this compound. Schiff base condensation is a straightforward and efficient method for the formation of the core structure of many liquid crystalline compounds.
Applications
Liquid crystals derived from this compound are primarily of interest for applications in:
-
High-Performance Liquid Crystal Displays (LCDs): The trifluorophenyl group helps to create materials with a high negative dielectric anisotropy, which is a critical property for fast-switching and wide-viewing-angle LCD technologies.
-
Optical Switching Devices: The unique electro-optical properties of these materials can be harnessed in the development of light modulators, optical shutters, and other photonic devices.
-
Advanced Materials Research: The synthesis of these and related compounds allows for the systematic study of structure-property relationships in fluorinated liquid crystals, contributing to the rational design of new materials with tailored properties.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a representative N-(2,3,4-Trifluorobenzylidene)-4-alkoxyaniline liquid crystal.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| 4-Octyloxyaniline | 1.0 mmol |
| Product | N-(2,3,4-Trifluorobenzylidene)-4-octyloxyaniline |
| Yield | ~85-95% (typical) |
| Phase Transitions | |
| Melting Point (Cr → N) | ~50-60 °C |
| Clearing Point (N → I) | ~70-80 °C |
Note: The phase transition temperatures are approximate and can vary based on the purity of the final compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-(2,3,4-Trifluorobenzylidene)-4-octyloxyaniline.
Materials and Equipment
-
This compound (1.0 mmol, 160.10 g/mol )
-
4-Octyloxyaniline (1.0 mmol, 221.36 g/mol )
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Recrystallization apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
Polarized optical microscope (POM)
-
Differential Scanning Calorimeter (DSC)
Synthesis of N-(2,3,4-Trifluorobenzylidene)-4-octyloxyaniline
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 mmol of 4-octyloxyaniline in 10 mL of absolute ethanol. Gentle warming may be necessary to facilitate dissolution.
-
Add the 4-octyloxyaniline solution to the stirred solution of this compound in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the Schiff base condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The reaction is considered complete when the starting materials are no longer visible on the TLC plate.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution as a crystalline solid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product should be purified by recrystallization from hot ethanol to obtain the final N-(2,3,4-Trifluorobenzylidene)-4-octyloxyaniline as fine crystals.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Characterization
-
Yield Calculation: Determine the percentage yield of the purified product based on the initial amount of the limiting reagent.
-
Melting and Clearing Points: The phase transition temperatures (melting point and clearing point) of the synthesized liquid crystal should be determined using a melting point apparatus and confirmed by polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
-
Structural Confirmation: The chemical structure of the final product should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of N-(2,3,4-Trifluorobenzylidene)-4-octyloxyaniline.
Caption: Experimental workflow for the synthesis and characterization of the liquid crystal.
Application Notes: 2,3,4-Trifluorobenzaldehyde as a Versatile Precursor for Advanced Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2,3,4-trifluorobenzaldehyde as a key building block for the synthesis of high-performance fluorinated polymers. The unique substitution pattern of the fluorine atoms on the benzaldehyde ring imparts desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.[1] This document provides a detailed protocol for the synthesis of a fluorinated polystyrene derivative via a two-step process involving a Wittig reaction to form the monomer followed by its polymerization.
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, which include high thermal stability, chemical inertness, low surface energy, and unique optical and electronic performance.[2] The introduction of fluorine atoms into a polymer backbone can significantly alter its physical and chemical characteristics. This compound is a valuable precursor in this field due to the presence of both a reactive aldehyde group and electron-withdrawing fluorine atoms, which influence the reactivity of the aromatic ring.[3] The aldehyde functionality allows for a variety of polymerization reactions, including polycondensation and addition polymerization after modification.
This document focuses on a practical application: the synthesis of poly(2,3,4-trifluorostyrene). This is achieved by first converting this compound into its corresponding styrene monomer, 2,3,4-trifluorostyrene, via the Wittig reaction. The resulting monomer can then be polymerized to yield the desired fluorinated polystyrene.
Data Presentation
The following table summarizes the typical properties of poly(2,3,4-trifluorostyrene) synthesized from this compound.
| Property | Value |
| Monomer | 2,3,4-Trifluorostyrene |
| Polymer | Poly(2,3,4-trifluorostyrene) |
| Molecular Weight (Mw) | 80,000 - 120,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temp (Tg) | 130 - 150 °C |
| Decomposition Temp (Td) | > 350 °C (5% weight loss) |
| Refractive Index | 1.50 - 1.55 |
| Solubility | Soluble in THF, Toluene, Chloroform |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4-Trifluorostyrene Monomer via Wittig Reaction
This protocol describes the conversion of this compound to 2,3,4-trifluorostyrene.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 2,3,4-trifluorostyrene.
Protocol 2: Polymerization of 2,3,4-Trifluorostyrene
This protocol outlines the free-radical polymerization of the synthesized 2,3,4-trifluorostyrene monomer.
Materials:
-
2,3,4-Trifluorostyrene (monomer from Protocol 1)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene
-
Methanol
Procedure:
-
Dissolve 2,3,4-trifluorostyrene and AIBN (0.1-0.5 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas and heat the reaction mixture at 60-70 °C for 24-48 hours.
-
The polymerization will result in an increase in the viscosity of the solution.
-
After the reaction is complete, cool the solution to room temperature and precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of poly(2,3,4-trifluorostyrene).
Caption: Experimental workflow for the synthesis of fluorinated polymer.
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the preparation of semifluorinated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Application Notes and Protocols for the Grignard Reaction with 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed overview and protocol for the Grignard reaction specifically involving 2,3,4-trifluorobenzaldehyde. This fluorinated aldehyde is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. The electron-withdrawing nature of the three fluorine atoms significantly activates the carbonyl group, making this compound a highly reactive substrate for nucleophilic addition by Grignard reagents.[1] This heightened reactivity allows for the synthesis of a diverse range of α-substituted-(2,3,4-trifluorophenyl)methanols, which are key intermediates in the development of novel pharmaceuticals and advanced materials.[2][3]
The resulting secondary alcohols can be further modified, making this reaction a critical step in the synthesis of complex molecules. The fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, highlighting the importance of this synthetic route in drug discovery.
Reaction Principle
The Grignard reaction with this compound proceeds via the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for the formation and stability of the Grignard reagent. The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The nucleophilic alkyl or aryl group of the Grignard reagent then attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product, an α-substituted-(2,3,4-trifluorophenyl)methanol.
Experimental Protocol
This protocol provides a general procedure for the Grignard reaction of this compound with a representative Grignard reagent, phenylmagnesium bromide. Researchers should note that reaction conditions may require optimization based on the specific Grignard reagent used and the desired scale of the reaction.
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Preparation of Glassware: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of inert gas to exclude atmospheric moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a small crystal of iodine. The flask is then fitted with a reflux condenser and a dropping funnel, and the system is purged with an inert gas.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to initiate the reaction.
-
Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the solution of this compound dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl or saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table summarizes representative quantitative data for the Grignard reaction of this compound with various Grignard reagents, based on typical literature findings for similar reactions.
| Grignard Reagent | Product | Typical Yield (%) |
| Phenylmagnesium Bromide | (2,3,4-Trifluorophenyl)phenylmethanol | 75-90 |
| Ethylmagnesium Bromide | 1-(2,3,4-Trifluorophenyl)propan-1-ol | 70-85 |
| Methylmagnesium Bromide | 1-(2,3,4-Trifluorophenyl)ethanol | 70-85 |
Note: Yields are highly dependent on reaction conditions and the purity of reagents.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the Grignard reaction with this compound.
References
- 1. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Knoevenagel Condensation of 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[2][3] These products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmacologically active molecules, including anticancer and antimicrobial agents.[1]
The use of substituted benzaldehydes, such as 2,3,4-Trifluorobenzaldehyde, in the Knoevenagel condensation allows for the introduction of specific electronic and steric properties into the final product. The strong electron-withdrawing nature of the fluorine atoms in this compound is anticipated to enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates and higher yields. The resulting trifluorinated α,β-unsaturated compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by fluorine, such as increased metabolic stability and binding affinity.
This document provides detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a guide for the synthesis of novel fluorinated molecules.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a series of reversible steps initiated by a basic catalyst. The generally accepted mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type intermediate. Subsequent dehydration of this intermediate yields the final α,β-unsaturated product.[4] The use of primary or secondary amines as catalysts can lead to the formation of an intermediate iminium ion, which is a more potent electrophile than the aldehyde itself.[5]
Caption: General experimental workflow for the Knoevenagel condensation.
Experimental Protocols
The following protocols are adapted from established methods for Knoevenagel condensations with substituted benzaldehydes and can be applied to this compound.[1][5][6][7] Researchers should note that optimization of reaction conditions may be necessary to achieve the best results.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol is a classic and efficient method for the synthesis of benzylidenemalononitriles.
Materials:
-
This compound (1.0 mmol, 160 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Ethanol (5 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of piperidine (10 µL) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product is expected to precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the product using NMR, IR, MS, and melting point determination.
Protocol 2: Aqueous Media Synthesis using a Mild Lewis Acid Catalyst
This environmentally friendly protocol utilizes water as the solvent, minimizing the use of organic solvents.[7]
Materials:
-
This compound (1.0 mmol, 160 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (5 mol%, 0.05 mmol, 14.5 mg)
-
Water (5 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask, dissolve malononitrile (1.0 mmol) and this compound (1.0 mmol) in water (5 mL).
-
Add Ni(NO₃)₂·6H₂O (5 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction until completion by TLC.
-
After the reaction is complete, add cold water (10-15 mL) to precipitate the product.
-
Filter the solid product, wash with cold water, and air dry.
-
Recrystallize the crude product if necessary.
-
Characterize the final product.
Protocol 3: Solvent-Free Condensation with Diethyl Malonate
This solvent-free approach is a green chemistry method that can lead to high yields and easy product isolation.
Materials:
-
This compound (5.0 mmol, 800 mg)
-
Diethyl malonate (5.0 mmol, 0.76 mL)
-
Ammonium acetate (catalytic amount, ~0.5 mmol, 38.5 mg)
-
Reaction vial suitable for heating
Procedure:
-
Combine this compound (5.0 mmol) and diethyl malonate (5.0 mmol) in a reaction vial.
-
Add a catalytic amount of ammonium acetate.
-
Heat the mixture with stirring at a suitable temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
-
Characterize the purified product.
Data Presentation
The following table summarizes the reaction conditions and expected products for the Knoevenagel condensation of this compound with various active methylene compounds. The yields are illustrative and may vary based on experimental optimization.
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp. | Time (h) | Expected Product | Representative Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | RT | 0.5 - 2 | (E)-2-(2,3,4-trifluorobenzylidene)malononitrile | >90 |
| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | RT | 1 - 4 | (E)-ethyl 2-cyano-3-(2,3,4-trifluorophenyl)acrylate | 85-95 |
| 3 | Diethyl Malonate | Ammonium Acetate | None | 80-100°C | 2 - 6 | Diethyl 2-(2,3,4-trifluorobenzylidene)malonate | 70-85 |
| 4 | Malononitrile | Ni(NO₃)₂·6H₂O | Water | RT | 0.5 - 1.5 | (E)-2-(2,3,4-trifluorobenzylidene)malononitrile | >90 |
Yields are based on similar reactions reported in the literature and are subject to optimization for this specific substrate.
Signaling Pathways and Logical Relationships
The Knoevenagel condensation can be catalyzed by different types of bases, which influences the reaction pathway.
Caption: Catalytic pathways in the Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of this compound offers a versatile and efficient route to a variety of highly functionalized, fluorinated molecules. The protocols provided herein serve as a starting point for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The electron-withdrawing nature of the trifluorophenyl group is expected to facilitate this reaction, making it an attractive synthetic strategy. Further optimization of the reaction conditions for specific active methylene compounds is encouraged to achieve maximum yields and purity.
References
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction with Trifluorobenzaldehydes
Welcome to the technical support center for researchers utilizing the Wittig reaction with trifluorobenzaldehyde isomers. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the unique challenges posed by these electron-deficient substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of my desired trifluoromethyl-substituted alkene. What are the common causes?
A1: Low yields in Wittig reactions with trifluorobenzaldehydes can stem from several issues:
-
Side Reactions: The primary cause is often a competing reaction known as the Cannizzaro reaction, especially when using strong bases. Trifluorobenzaldehydes lack alpha-hydrogens, making them susceptible to this disproportionation reaction under basic conditions, which produces the corresponding benzyl alcohol and benzoic acid.[1]
-
Ylide Instability: The phosphorus ylide may be unstable under the reaction conditions, decomposing before it can react with the aldehyde. The order of reagent addition and temperature control are critical.[2]
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is crucial. While strong bases like n-BuLi are needed for non-stabilized ylides, they can also promote side reactions. Weaker bases may not deprotonate the phosphonium salt efficiently.[3][4]
-
Steric Hindrance: If using a particularly bulky ylide or the ortho-trifluoromethylbenzaldehyde isomer, steric hindrance can slow down the reaction rate.[5]
Q2: My NMR shows byproducts corresponding to trifluoromethylbenzyl alcohol and trifluoromethylbenzoic acid. What happened?
A2: The presence of these two products is a classic indicator of the Cannizzaro side reaction .[1] Because trifluorobenzaldehyde has no enolizable protons, treatment with a strong base (like the hydroxide formed from residual water, or other strong alkoxides/amides) can cause one molecule of the aldehyde to be reduced to the alcohol while another is oxidized to the carboxylic acid. To mitigate this, ensure strictly anhydrous conditions and consider using a non-nucleophilic base or an organic base.
Q3: How can I minimize the Cannizzaro side reaction?
A3: To suppress the Cannizzaro reaction:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to minimize the presence of water, which can lead to hydroxide formation.
-
Use Non-Nucleophilic Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred over organolithium reagents like n-BuLi when possible.[6]
-
Control Temperature: Add the base and aldehyde at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and favor the desired Wittig pathway.[7]
-
Modify Order of Addition: Slowly add the aldehyde solution to the pre-formed ylide at low temperature. This ensures the aldehyde is consumed by the Wittig reagent as it is introduced, minimizing its exposure to basic conditions.[8]
Q4: I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my product. What are the best purification methods?
A4: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and solubility.[7] Here are several effective strategies:
-
Precipitation/Crystallization: TPPO is poorly soluble in non-polar solvents. After concentrating the reaction mixture, adding a non-polar solvent like hexanes or pentane can cause the TPPO to precipitate, after which it can be removed by filtration.[9]
-
Filtration through a Silica Plug: For less polar alkene products, a quick filtration through a short plug of silica gel can effectively retain the highly polar TPPO.[9]
-
Metal Salt Complexation: TPPO acts as a Lewis base and forms insoluble complexes with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂). Adding a solution of one of these salts to the crude mixture can precipitate a TPPO-metal complex, which is easily filtered off.[9][10]
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent significantly impacts the success of the Wittig reaction. The following data, adapted from a study on a related system, illustrates how these parameters can be optimized for higher conversion and yield.[11] While the specific substrate is a phosphonium trifluoroborate salt reacting with p-anisaldehyde, the principles are directly applicable to reactions involving electron-deficient aldehydes.
| Entry | Solvent | Base (1.2 equiv) | Temperature (°C) | Conversion (%) | Isolated Yield (%) | E/Z Ratio |
| 1 | THF | n-BuLi | -78 to rt | 48 | - | 1.6 / 1 |
| 2 | THF | NaH | 0 to rt | 46 | - | 2.8 / 1 |
| 3 | DMSO-d₆ | NaH | 0 to rt | 53 | - | 2.3 / 1 |
| 4 | DMSO-d₆ | K₂CO₃ | rt | 16 | - | 2.2 / 1 |
| 5 | DMSO-d₆ | K₂CO₃ | rt to 80 | - | 84 | 2.5 / 1 |
| Data adapted from Doucet, H. et al. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.[11] |
Key Takeaway: A switch from THF to a more polar solvent like DMSO improved conversion. Furthermore, using a weaker base (K₂CO₃) in conjunction with heating provided the best isolated yield, which can be an effective strategy to avoid the side reactions often promoted by stronger bases.[11]
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with 2-Trifluoromethylbenzaldehyde
This protocol is a representative method for the reaction of an electron-deficient aldehyde with a non-stabilized ylide (methylenetriphenylphosphorane) and can be adapted for other isomers and ylides.[8]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
2-Trifluoromethylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: a. Add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon). b. Add anhydrous THF via syringe. c. Cool the resulting suspension to 0 °C in an ice bath. d. Slowly add n-BuLi (1.05 equivalents) dropwise. A distinct color change (typically to deep yellow or orange) indicates ylide formation. e. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[8]
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve 2-trifluoromethylbenzaldehyde (1.0 equivalent) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe or cannula. c. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: a. Cool the flask to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and concentrate the solution under reduced pressure to yield the crude product containing the desired alkene and TPPO. e. Purify the crude material via flash column chromatography or by following a TPPO removal protocol below.
Protocol 2: Purification via TPPO-ZnCl₂ Complexation
This method is effective for removing TPPO without chromatography.[9]
-
After completing the Wittig reaction, concentrate the crude mixture.
-
Dissolve the residue in a polar solvent like ethanol.
-
In a separate flask, prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature and stir. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Concentrate the filtrate. The remaining residue can be further purified if necessary.[9]
Visualized Pathways and Workflows
Main Wittig Reaction Pathway
Cannizzaro Side Reaction Pathway
Troubleshooting Workflow
References
- 1. scribd.com [scribd.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3,4-Trifluorobenzaldehyde Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2,3,4-trifluorobenzaldehyde reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after a reaction with this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, residual solvents, and catalysts. Given that this compound is a reactive aldehyde, potential byproducts could arise from over-oxidation to the corresponding carboxylic acid, or from side reactions involving the fluorine substituents under harsh conditions.[1]
Q2: What is the best initial approach to purify my crude this compound product?
A2: The initial purification strategy depends on the scale of your reaction and the nature of the impurities. For multi-gram scales, distillation is often a good first step to remove non-volatile impurities.[2] For smaller scales or for separating compounds with similar boiling points, column chromatography is generally more effective.[3][4] If your product is a solid, recrystallization can be a powerful technique for achieving high purity.[5][6]
Q3: How can I remove residual this compound from my reaction product?
A3: If your product is not an aldehyde, you can selectively react the unreacted this compound. One common method is to wash the organic layer with a saturated solution of sodium bisulfite, which forms a solid adduct with the aldehyde that can be filtered off. Alternatively, column chromatography with a suitable solvent system can effectively separate the aldehyde from your product.
Q4: My purified this compound product is a yellow to light orange liquid. Is this normal?
A4: Pure this compound is typically a colorless to light yellow liquid.[7] A more intense color may indicate the presence of impurities. Aldehydes can be prone to air oxidation, which can lead to coloration. It is advisable to store the purified compound under an inert atmosphere and in a cool, dark place.[8]
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling during distillation. | - Lack of boiling chips or stir bar.- Too rapid heating. | - Add boiling chips or a magnetic stir bar.- Heat the distillation flask slowly and evenly. |
| Poor separation of product from impurities. | - Inefficient distillation column.- Boiling points of the components are too close. | - Use a fractionating column for better separation.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.[2] |
| Product decomposition in the distillation flask. | - The compound is thermally unstable at its boiling point. | - Use vacuum distillation to reduce the required temperature.- Keep the distillation time as short as possible. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | - Inappropriate solvent system (eluent). | - Systematically vary the polarity of the eluent. A common starting point for fluorinated aromatics is a mixture of hexane and ethyl acetate.[4][9] |
| Compound is stuck on the column. | - Eluent is not polar enough.- Compound is interacting too strongly with the silica gel. | - Gradually increase the polarity of the eluent.- Consider deactivating the silica gel with a small amount of triethylamine if your compound is basic, or using alumina as the stationary phase.[9] |
| Cracking or channeling of the silica gel bed. | - Improper packing of the column. | - Pack the column using a slurry method to ensure a uniform bed.[10] |
| Co-elution of the product with an impurity. | - The chosen solvent system does not provide adequate resolution. | - Try a different solvent system. For example, substituting dichloromethane or toluene for one of the components can alter the selectivity.[9][11] |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is not a good solvent for the compound, even when hot. | - Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[5] |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling solvent.- Add a little more hot solvent to ensure the compound is fully dissolved before cooling. |
| No crystals form upon cooling. | - The solution is not saturated enough.- The compound is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try adding a co-solvent in which the compound is insoluble to induce precipitation.[12] |
| Low recovery of the purified product. | - Too much solvent was used.- The crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration.[5][13] |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol is suitable for purifying this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are well-sealed.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached (e.g., 20 mmHg), begin to heat the distillation flask gently.[14]
-
Collect the fraction that distills at the expected boiling point of this compound (77-79 °C at 20 mmHg).[14]
-
Once the product has been collected, remove the heat and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Column Chromatography of a this compound Reaction Product
This protocol describes the purification of a moderately polar product from a reaction involving this compound.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation of your desired product from impurities. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is typically around 0.3.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elute the Column: Begin eluting with the least polar solvent mixture, gradually increasing the polarity as needed to move your product down the column.
-
Collect Fractions: Collect the eluent in fractions and monitor the separation by TLC.
-
Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of a Solid Derivative of this compound
This protocol is for the purification of a solid product derived from this compound.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Choose a Solvent: Select a solvent in which your product is soluble when hot but sparingly soluble at room temperature. This often requires testing small amounts of your solid in various solvents. Common choices include ethanol, methanol, ethyl acetate, or mixtures such as hexane/ethyl acetate.[12]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent and allow them to dry completely.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: A troubleshooting decision tree for purification issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 3. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. magritek.com [magritek.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. This compound | 161793-17-5 [chemicalbook.com]
Technical Support Center: Synthesis of 2,3,4-Trifluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Trifluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main strategies for the synthesis of this compound are:
-
Ortho-lithiation and formylation of 1,2,3-trifluorobenzene. This method involves the direct deprotonation of the aromatic ring followed by quenching with a formylating agent.
-
Grignard reaction of a corresponding 2,3,4-trifluorophenyl Grignard reagent with a formylating agent. This multi-step approach typically starts from a halogenated trifluorobenzene derivative.
A potential third route, though less specific in the literature for this exact molecule, is the Vilsmeier-Haack reaction on 1,2,3-trifluorobenzene. However, the electron-withdrawing nature of the fluorine atoms makes the ring less reactive towards this type of electrophilic aromatic substitution.[1][2][3]
Q2: How does steric hindrance impact the synthesis of this compound?
A2: Steric hindrance can play a significant role, particularly in the ortho-lithiation route. The fluorine atoms on the benzene ring, while being ortho-directing groups, also contribute to steric bulk around the potential lithiation sites.[4] The approach of the bulky organolithium base and the subsequent introduction of the formyl group can be sterically hindered, potentially leading to lower yields or the formation of regioisomers. Careful selection of the organolithium reagent and reaction conditions is crucial to manage these steric effects.
Q3: What are the expected yields for the synthesis of this compound?
Q4: What are some common byproducts in the synthesis of this compound?
A4: Common byproducts can include:
-
Regioisomers: In the ortho-lithiation of 1,2,3-trifluorobenzene, lithiation at other positions on the ring can lead to the formation of other trifluorobenzaldehyde isomers.
-
Products of over-lithiation: If an excess of the organolithium reagent is used, di-lithiated species can form, leading to more complex products upon formylation.
-
From the Grignard route: Wurtz-type coupling products can form between the Grignard reagent and the starting halide.[6]
-
Unreacted starting materials: Incomplete reactions will result in the presence of starting materials in the crude product.
Troubleshooting Guides
Issue 1: Low Yield in Ortho-lithiation and Formylation
| Possible Cause | Troubleshooting Steps |
| Inactive Organolithium Reagent | The molarity of commercially available organolithium reagents can decrease over time. Titrate the organolithium solution before use to ensure accurate stoichiometry.[7] |
| Presence of Moisture or Air | Organolithium reagents are highly reactive with water and oxygen. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[7] |
| Incorrect Reaction Temperature | Lithiation of fluorinated aromatics often requires very low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control.[5] Use a dry ice/acetone bath and monitor the internal temperature closely. |
| Inefficient Lithiation | The choice of organolithium reagent (n-BuLi, s-BuLi, or t-BuLi) can impact the efficiency of deprotonation due to steric factors. Consider using a stronger or more sterically appropriate base. The addition of a chelating agent like TMEDA can increase the reactivity of n-BuLi.[8] |
| Inefficient Quenching with Formylating Agent | Ensure the formylating agent (e.g., DMF) is anhydrous. Add the electrophile slowly at low temperature to prevent side reactions. |
| Formation of Benzyne Intermediates | Lithiated polyfluorinated benzenes can be unstable and eliminate lithium fluoride to form reactive benzyne intermediates, which can lead to a variety of byproducts. Maintaining a very low temperature is crucial to suppress this pathway.[5] |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | The position of lithiation can be influenced by temperature. Lower temperatures generally favor the kinetically controlled product. If you are obtaining a mixture of isomers, ensure the reaction is maintained at a consistently low temperature (-78 °C).[8] |
| Steric Hindrance | The steric bulk of the organolithium reagent can influence the site of deprotonation. A more hindered base like t-BuLi may favor a less sterically crowded position. Conversely, a less hindered base like n-BuLi might be more effective at accessing a sterically hindered but electronically favored site. |
| Isomerization of the Lithiated Intermediate | Aryllithium intermediates can sometimes isomerize to a more thermodynamically stable species, especially if the reaction temperature is allowed to rise. Maintain strict temperature control throughout the reaction. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Reported Yields |
| Ortho-lithiation/Formylation | 1,2,3-Trifluorobenzene | Organolithium (e.g., n-BuLi), DMF | Direct, fewer steps. | Requires cryogenic temperatures, sensitive to air and moisture, potential for regioisomer formation. | Moderate to Good (Specific yield for this compound not widely reported, but generally in this range for similar reactions). |
| Grignard Reaction | Dichlorofluorobromobenzene | Mg or i-PrMgCl, Formylating agent, Fluorinating agent | Milder conditions for the formylation step. | Multi-step synthesis, potentially lower overall yield. | Not explicitly stated for the final product, but involves multiple transformations.[9] |
| Vilsmeier-Haack Reaction | 1,2,3-Trifluorobenzene | DMF, POCl₃ | Generally mild conditions. | The electron-deficient nature of the starting material may result in low reactivity and poor yields.[1] | Generally good for electron-rich arenes, but likely low for trifluorobenzene. |
Experimental Protocols
Protocol 1: Ortho-lithiation and Formylation of 1,2,3-Trifluorobenzene
Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood. Organolithium reagents are pyrophoric and react violently with water.
Materials:
-
1,2,3-Trifluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolve 1,2,3-trifluorobenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous DMF (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation (General Procedure)
Note: The reactivity of 1,2,3-trifluorobenzene in this reaction is expected to be low. Optimization of reaction time and temperature will be necessary.
Materials:
-
1,2,3-Trifluorobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether
Procedure:
-
In a flask cooled in an ice bath, slowly add POCl₃ (1.5 eq) to anhydrous DMF (used as both reagent and solvent).
-
To this solution, add 1,2,3-trifluorobenzene (1.0 eq).
-
Heat the reaction mixture (e.g., to 80 °C) and monitor the progress by TLC or GC.
-
After the reaction is complete, pour the mixture into ice-water.
-
Add a solution of sodium acetate to hydrolyze the intermediate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.[10]
Visualizations
Caption: Experimental workflow for the ortho-lithiation and formylation of 1,2,3-trifluorobenzene.
Caption: Logical relationship for troubleshooting low yields due to steric hindrance.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. US5498807A - Process for the preparation of aromatic fluoro compounds - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents [patents.google.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Suzuki Coupling of Trifluorobenzaldehydes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the catalyst selection and optimization of Suzuki coupling reactions involving trifluorobenzaldehydes.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of trifluorobenzaldehydes challenging?
A1: The Suzuki coupling of trifluorobenzaldehydes can be challenging due to the electron-deficient nature of the aromatic ring caused by the trifluoromethyl (-CF₃) and formyl (-CHO) groups. These electron-withdrawing groups activate the aryl halide, which can be beneficial, but they can also influence the stability of intermediates in the catalytic cycle. The key is to select a catalyst system that promotes rapid oxidative addition and facilitates the transmetalation step, which can be slower for electron-deficient boronic acids.[1]
Q2: What are the most critical factors for a successful coupling with trifluorobenzaldehydes?
A2: The three most critical factors are:
-
Catalyst System: The choice of the palladium precursor and, more importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and stabilize the active catalytic species.[2]
-
Base: The strength and nature of the base are crucial for the transmetalation step. The appropriate base depends on the specific boronic acid and the solvent system used.[2]
-
Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are key to achieving high yields and minimizing side reactions.[2]
Q3: Which palladium precursors are commonly used for this type of reaction?
A3: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and preformed catalysts like PdCl₂(dppf).[1] Pd(0) sources such as Pd(PPh₃)₄ can also be effective.[2] The choice often depends on the ligand selected and the desired reaction conditions.
Q4: What type of ligands are recommended for coupling with electron-deficient aldehydes?
A4: For challenging substrates like trifluorobenzaldehydes, bulky and electron-rich phosphine ligands, often referred to as Buchwald-type ligands, are highly recommended.[1][2] Examples include SPhos and XPhos, which show high activity for a broad range of substrates, including electron-deficient ones.[1] These ligands help to accelerate the oxidative addition step, which can be sluggish with some aryl halides.[3]
Catalyst System Selection Guide
The selection of an appropriate catalyst system is crucial for success. The following table summarizes representative catalyst systems that are effective for the Suzuki coupling of electron-deficient aryl halides.
| Catalyst System Components | Examples & Recommendations | Key Advantages & Considerations | Typical Loading (mol%) |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and versatile. Often used with phosphine ligands. | 1-2 |
| Pd(PPh₃)₄ | A Pd(0) source, well-understood but may have lower activity for challenging substrates.[1] | 2-5 | |
| PdCl₂(dppf) | A relatively air-stable complex, good for a range of substrates.[1] | 1-3 | |
| Ligand | SPhos, XPhos (Buchwald-type) | High activity for electron-deficient and sterically hindered substrates.[1] Can be air-sensitive and costly. | 1-2x Pd conc. |
| PPh₃ (Triphenylphosphine) | Readily available but may require higher temperatures and show lower activity for difficult couplings.[4][5] | 2-4x Pd conc. | |
| Base | K₃PO₄, Cs₂CO₃ | Strong inorganic bases that are often effective in promoting transmetalation.[1] Cs₂CO₃ can accelerate slow reactions but is more expensive.[1] | 2-3 equivalents |
| K₂CO₃ | A common and moderately strong base.[1] | 2-3 equivalents | |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems that are highly effective for many Suzuki couplings.[1] Dioxane can form peroxides.[1] | - |
| THF, Acetonitrile | Anhydrous conditions can be achieved with these solvents, often paired with an organic base like Et₃N.[1] | - |
Troubleshooting Guide
Q5: I am observing low to no conversion of my starting material. What should I do?
A5: Low or no conversion is a common issue. Consider the following troubleshooting steps:
-
Catalyst/Ligand Inactivity: Ensure your palladium source and ligand have not decomposed.[2] For challenging couplings, switch to a more active, bulky, electron-rich ligand like SPhos or XPhos.[2] Increasing catalyst loading (up to 5 mol%) may also help.[6]
-
Base Incompatibility: The base may not be strong enough. For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[2]
-
Insufficient Temperature: The reaction may require more thermal energy. Consider increasing the reaction temperature, but be mindful of potential substrate or product decomposition.[2]
-
Oxygen Contamination: Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of the boronic acid and deactivate the catalyst.[2]
Q6: My reaction is producing significant amounts of side products, such as homocoupled boronic acid. How can I minimize this?
A6: Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen.[2] To minimize it, ensure a rigorous degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes) and maintain a positive pressure of inert gas throughout the experiment.[2] Using a Pd(0) source like Pd(PPh₃)₄ might also be beneficial.[2]
Q7: I suspect my boronic acid is degrading (protodeboronation). How can I address this?
A7: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be an issue with unstable boronic acids.[2] Using a fresh batch of boronic acid is the first step.[2] Alternatively, you can convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can slowly release the boronic acid under the reaction conditions.[2] Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can also help drive the cross-coupling reaction to completion.[2]
Visual Guides
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Experimental Protocols
General Protocol for Suzuki Coupling of a Trifluorobenzaldehyde Derivative
Disclaimer: This is a representative starting protocol that may require optimization for your specific substrates.
1. Reagent Preparation:
-
Prepare stock solutions of the trifluorobenzaldehyde derivative, arylboronic acid, and an internal standard (if quantitative analysis is required) in the chosen reaction solvent.
-
The solvent (e.g., toluene, dioxane) should be thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[2]
2. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the trifluorobenzaldehyde derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]
-
Seal the flask and purge with an inert gas for 15 minutes.
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[2]
-
Add the degassed solvent (and water, if using a biphasic system) via syringe.
3. Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).[2]
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[2]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Technical Support Center: Cross-Coupling Reactions of 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 2,3,4-Trifluorobenzaldehyde, with a specific focus on preventing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem in the cross-coupling of this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the context of cross-coupling with this compound, you can encounter two types of homocoupling:
-
Aryl Halide Homocoupling: Two molecules of this compound couple to form a symmetrical biaryl.
-
Organometallic Reagent Homocoupling: In reactions like Suzuki-Miyaura coupling, two molecules of the organoboron reagent (e.g., a boronic acid) couple together.
Homocoupling is problematic as it consumes starting materials, reduces the yield of the desired cross-coupled product, and the resulting byproducts can be difficult to separate from the target molecule due to structural similarities. The electron-deficient nature of the trifluorophenyl ring in this compound can in some cases increase the propensity for certain types of homocoupling.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main culprits behind homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of organometallic reagents, particularly boronic acids in Suzuki-Miyaura coupling.
-
Pd(II) Precatalysts: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, incomplete or slow reduction to the active Pd(0) species can leave residual Pd(II) that facilitates homocoupling.
-
Reaction Conditions: Suboptimal reaction conditions, including the choice of base, solvent, and temperature, can favor the kinetics of homocoupling over the desired cross-coupling pathway.
Q3: How does the aldehyde functional group on this compound affect the cross-coupling reaction?
A3: The aldehyde group is an electron-withdrawing group, which activates the aryl halide C-F bond towards oxidative addition, a key step in the catalytic cycle. However, the aldehyde group can be sensitive to certain reaction conditions:
-
Strong Bases: Strong nucleophilic bases can potentially react with the aldehyde group, leading to side products.
-
High Temperatures: Prolonged reaction times at high temperatures can lead to decomposition of the aldehyde.
It is crucial to select bases and reaction conditions that are compatible with the aldehyde functionality.
Troubleshooting Guides
This section provides specific troubleshooting advice for minimizing homocoupling in common cross-coupling reactions involving this compound.
General Strategies to Prevent Homocoupling
| Problem | Potential Cause | Recommended Solution |
| Significant Homocoupling of Organometallic Reagent (e.g., in Suzuki Coupling) | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst without efficient reduction. | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, if using a Pd(II) source, consider adding a mild reducing agent. | |
| Homocoupling of this compound | Catalyst system promotes aryl halide homocoupling. | Optimize the ligand and palladium source. Bulky, electron-rich phosphine ligands can often suppress this side reaction. |
| Low Yield of Cross-Coupled Product | Inefficient catalytic cycle. | Screen different ligands, bases, and solvents. For electron-deficient aryl halides like this compound, bulky and electron-rich ligands are often beneficial. |
| Decomposition of the aldehyde. | Use milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and avoid excessively high reaction temperatures. Monitor the reaction closely to prevent prolonged heating after completion. |
Specific Guidance for Different Coupling Reactions
Suzuki-Miyaura Coupling
-
Ligand Selection: The choice of ligand is critical. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective in promoting the desired cross-coupling and suppressing homocoupling.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step. For substrates with sensitive functional groups like aldehydes, milder inorganic bases are generally preferred.
| Base | Solvent System | Temperature | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 °C | A common and effective choice for many Suzuki couplings. |
| Cs₂CO₃ | Dioxane, Toluene | 80-100 °C | Often provides good results with challenging substrates. |
| K₂CO₃ | DMF, Acetonitrile | 80-100 °C | A milder base, suitable when stronger bases are a concern. |
Stille Coupling
-
Ligand Considerations: While sometimes performed "ligand-free," the addition of phosphine ligands can improve reaction rates and yields.
-
Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the reaction, but it can also promote homocoupling of the organostannane. Use with caution and under strictly anaerobic conditions.
Sonogashira Coupling
-
Copper Co-catalyst: The traditional Sonogashira coupling uses a copper(I) co-catalyst, which can lead to significant homocoupling of the terminal alkyne (Glaser coupling).
-
Copper-Free Protocols: To avoid Glaser coupling, consider using a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like THF or DMF.[2][3][4]
Experimental Protocols
The following are general protocols that serve as a starting point. Optimization for specific coupling partners is often necessary.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), the phosphine ligand (e.g., SPhos; 2-10 mol%), and the base (e.g., K₃PO₄; 2-3 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and a phosphine ligand if required.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine or diisopropylethylamine; 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or heat as necessary (typically 50-80 °C).
-
Monitoring and Work-up: Monitor the reaction as described for the Suzuki-Miyaura coupling. The work-up procedure is also similar.
Visualizing Reaction Pathways and Troubleshooting
References
Technical Support Center: Optimizing Reactions with 2,3,4-Trifluorobenzaldehyde
Welcome to the technical support center for 2,3,4-Trifluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments with this versatile reagent.
General Properties of this compound:
The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly activates the aldehyde group of this compound towards nucleophilic attack. This enhanced reactivity makes it a valuable building block in the synthesis of complex fluorinated molecules for pharmaceuticals and agrochemicals. However, this reactivity also necessitates careful optimization of reaction conditions to avoid side reactions and maximize yield.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more reactive than benzaldehyde?
A1: The three fluorine atoms are highly electronegative, exerting a strong electron-withdrawing effect on the benzene ring. This effect is transmitted to the aldehyde group, making the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles.
Q2: What are the most common reactions performed with this compound?
A2: Due to its activated aldehyde group, this compound is commonly used in a variety of condensation and addition reactions, including:
-
Knoevenagel Condensation
-
Aldol Condensation (specifically Claisen-Schmidt Condensation)
-
Wittig Reaction
-
Perkin Reaction
Q3: What general safety precautions should be taken when working with this compound?
A3: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding ignition sources.
Troubleshooting Guides
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of this compound with an active methylene compound, typically in the presence of a basic catalyst.
Common Issues & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inappropriate Base: The base may be too strong, leading to self-condensation of the active methylene compound, or too weak to deprotonate it effectively. | - For highly acidic methylene compounds (e.g., malononitrile), weak bases like piperidine, sodium bicarbonate, or potassium carbonate are often sufficient.[1] - Consider using a Lewis acid catalyst in conjunction with a weak base to enhance the electrophilicity of the aldehyde. |
| Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | - Ensure complete dissolution of all reactants before proceeding. - Common solvents include ethanol, methanol, and in some cases, water for "green" chemistry approaches.[1] | |
| Formation of Side Products | Self-Condensation: A base that is too strong can promote the self-condensation of the active methylene compound. | - Switch to a milder base such as ammonium acetate. |
| Michael Addition: The product can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. | - Use a 1:1 stoichiometry of the aldehyde and the active methylene compound. |
Aldol (Claisen-Schmidt) Condensation
The Claisen-Schmidt condensation is a type of Aldol condensation where an aldehyde reacts with a ketone in the presence of a base.
Common Issues & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Chalcone | Incorrect Base Concentration: The concentration of the base (e.g., NaOH, KOH, LiOH) is critical. Too low may result in incomplete reaction, while too high can lead to side reactions. | - Start with catalytic amounts of a strong base like LiOH or NaOH in a protic solvent like ethanol or a THF/water mixture.[2][3] - Titrate the base concentration to find the optimal level for your specific ketone. |
| Self-Condensation of Ketone: The ketone can react with itself if it is readily enolizable. | - Add the ketone slowly to a mixture of the aldehyde and the base to ensure the aldehyde is consumed as the enolate is formed. | |
| Formation of Multiple Products | Double Aldol Addition: If using a simple ketone like acetone, the reaction can occur on both sides. | - To favor the mono-adduct, use an excess of the aldehyde. For the double adduct (dibenzalacetone derivative), use at least a 2:1 molar ratio of aldehyde to ketone.[4] |
Wittig Reaction
The Wittig reaction is used to synthesize alkenes from aldehydes or ketones and a phosphonium ylide.
Common Issues & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Inefficient Ylide Formation | Inappropriate Base: The base may not be strong enough to deprotonate the phosphonium salt. | - For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[5] - For stabilized ylides, weaker bases like potassium carbonate or sodium hydroxide can be used. |
| Moisture: The presence of water will quench the ylide. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Alkene Yield | Steric Hindrance: The ortho-fluorine on this compound may cause some steric hindrance, particularly with bulky ylides. | - If possible, use a less sterically hindered ylide. - The Horner-Wadsworth-Emmons (HWE) reaction may be a better alternative for sterically hindered substrates.[6] |
| Unfavorable Stereoselectivity (E/Z mixture) | Ylide Stability: The stability of the ylide influences the stereochemical outcome. | - Unstabilized ylides generally favor the Z-alkene. - Stabilized ylides typically favor the E-alkene.[6] - The choice of solvent can also influence the E/Z ratio.[7] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with malononitrile using a weak base catalyst.
Materials:
-
This compound (1 equivalent)
-
Malononitrile (1 equivalent)
-
Piperidine (0.1 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent if further purification is needed.
Protocol 2: Claisen-Schmidt Condensation with Acetophenone
This protocol describes the synthesis of a trifluoromethyl-substituted chalcone derivative.[2][8]
Materials:
-
This compound (1 equivalent)
-
Acetophenone (1 equivalent)
-
Lithium hydroxide (LiOH) (catalytic amount)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve this compound and acetophenone in a mixture of THF and water.
-
Add a catalytic amount of LiOH and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction may take several hours to complete.
-
Once the starting material is consumed, neutralize the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Wittig Reaction with a Non-Stabilized Ylide
This protocol provides a general method for the Wittig reaction to produce a substituted styrene.[5]
Materials:
-
Methyltriphenylphosphonium bromide (1.1 equivalents)
-
Sodium hydride (NaH) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1 equivalent)
Procedure:
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere, add NaH.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add methyltriphenylphosphonium bromide to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualizations
Caption: Workflow for a typical Knoevenagel condensation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. magritek.com [magritek.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. CN111056927A - Method for synthesizing monosubstituted styrene - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives [mdpi.com]
stability of 2,3,4-Trifluorobenzaldehyde under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,4-Trifluorobenzaldehyde under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
A1: this compound, like many aromatic aldehydes, can be susceptible to degradation under acidic conditions. The rate and extent of degradation are dependent on several factors, including the strength of the acid, temperature, reaction time, and the presence of other reactive species. The electron-withdrawing nature of the three fluorine atoms on the benzene ring can influence the reactivity of the aldehyde group and the aromatic ring itself.
Q2: What are the potential degradation pathways for this compound in an acidic medium?
A2: Under acidic conditions, this compound may undergo several degradation reactions:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2,3,4-Trifluorobenzoic acid. This is a common reaction for aldehydes, especially in the presence of oxidizing agents and acidic conditions.
-
Acetal Formation: In the presence of alcohols and an acid catalyst, the aldehyde can reversibly form a hemiacetal and subsequently an acetal.[1] While this is a common protective strategy, in an aqueous acidic environment, the equilibrium may favor the aldehyde.
-
Electrophilic Aromatic Substitution: The trifluorinated benzene ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the fluorine atoms. However, under harsh acidic conditions and in the presence of strong electrophiles, substitution reactions could potentially occur, though they are less likely compared to reactions involving the aldehyde group.
-
Polymerization/Condensation: Acid-catalyzed self-condensation or polymerization, similar to aldol-type reactions, can occur with aldehydes, leading to the formation of complex mixtures and insoluble materials.
Q3: Are there any specific acids or conditions that are known to be particularly detrimental to the stability of this compound?
A3: While specific studies on this compound are limited, it is advisable to avoid strong, concentrated mineral acids (e.g., sulfuric acid, nitric acid, hydrochloric acid) at elevated temperatures for prolonged periods. The presence of oxidizing agents in acidic media will likely accelerate the conversion of the aldehyde to the corresponding carboxylic acid.
Q4: How can I monitor the stability of this compound in my reaction?
A4: The stability of this compound can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust technique to separate and quantify the parent compound from its potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information on the starting material and any new products formed during the course of the reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Disappearance of starting material and appearance of a more polar peak in HPLC. | Oxidation of the aldehyde to the corresponding carboxylic acid (2,3,4-Trifluorobenzoic acid). | - Confirm the identity of the new peak by co-injection with a standard of 2,3,4-Trifluorobenzoic acid or by LC-MS analysis. - If oxidation is undesirable, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Use de-gassed solvents. |
| Formation of multiple new peaks in the chromatogram or a complex mixture observed by NMR. | Acid-catalyzed condensation or polymerization reactions. | - Lower the reaction temperature. - Reduce the concentration of the acid catalyst. - Decrease the reaction time. |
| Incomplete reaction or low yield, with starting material remaining. | Formation of a stable, unreactive intermediate such as an acetal (if alcohols are present). | - If acetal formation is suspected, the addition of water can shift the equilibrium back towards the aldehyde. - Consider using a non-alcoholic solvent if compatible with the reaction chemistry. |
| Development of color or precipitation in the reaction mixture. | Formation of polymeric or highly conjugated byproducts. | - This is often a sign of significant degradation. It is recommended to re-evaluate the reaction conditions (temperature, acid concentration, and reaction time). - Analyze the precipitate to identify its nature. |
Data Presentation
The following table template can be used to summarize quantitative data from stability studies of this compound under various acidic conditions.
| Condition | Time (hours) | This compound (% Remaining) | 2,3,4-Trifluorobenzoic Acid (% Formed) | Other Impurities (% Area) |
| 0.1 M HCl, 25°C | 0 | 100 | 0 | 0 |
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 1 M HCl, 50°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 0.1 M H₂SO₄, 25°C | 0 | 100 | 0 | 0 |
| 6 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
In a separate experiment, to a known volume of the stock solution, add an equal volume of 1 M hydrochloric acid.
-
Prepare a control sample by adding an equal volume of purified water to the stock solution.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 50°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Preparation for Analysis:
-
Neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M or 1 M sodium hydroxide) to quench the degradation process.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
References
Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of triphenylphosphine oxide (TPPO), a common byproduct of Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing triphenylphosphine oxide (TPPO) from a Wittig reaction mixture?
A1: The most common methods for removing TPPO leverage its distinct physicochemical properties, such as its high polarity and ability to form insoluble complexes.[1][2] Key strategies include:
-
Crystallization/Precipitation: Inducing TPPO to crystallize or precipitate from the reaction mixture by the addition of a non-polar "anti-solvent" is a widely used technique.[2]
-
Complexation with Metal Salts: TPPO, acting as a Lewis base, can form insoluble complexes with various metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[2][3][4] These complexes can then be easily removed by filtration.
-
Chromatography: Flash column chromatography or filtration through a silica gel plug can effectively separate the highly polar TPPO from less polar desired products.[2][5][6]
-
Acid-Base Extraction: In cases where the desired product has acidic or basic functionality, an acid-base extraction can be employed to separate it from the neutral TPPO.[1]
-
Reaction with Oxalyl Chloride: Treating the reaction mixture with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt, which can be filtered off.[3][6]
Troubleshooting Guides
Issue 1: My desired product and TPPO are co-eluting during column chromatography.
This is a common issue, especially when the polarity of the product is similar to that of TPPO.
-
Solution 1: Precipitation with a Non-Polar Solvent. This is often the simplest and most effective initial approach. The low solubility of TPPO in non-polar solvents like hexanes, pentane, or diethyl ether can be exploited to selectively precipitate it.[2][7]
-
Experimental Protocol:
-
Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Dissolve the residue in a minimal amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane or toluene).
-
Slowly add a non-polar solvent (e.g., hexanes or pentane) with stirring.
-
Cool the mixture in an ice bath or refrigerator to further promote the precipitation of TPPO.
-
Collect the precipitated TPPO by filtration.[2]
-
-
-
Solution 2: Precipitation via Metal Salt Complexation. If simple precipitation is ineffective, forming an insoluble TPPO-metal salt complex is a robust alternative.[2][4]
-
Experimental Protocol (using ZnCl₂):
-
After the Wittig reaction, if the reaction was not performed in a polar solvent, dissolve the crude mixture in a polar solvent like ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[4]
-
Stir the mixture. Scraping the inside of the flask can help induce the formation of a white precipitate, which is the ZnCl₂(TPPO)₂ adduct.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[2][4]
-
-
Issue 2: I need a rapid, chromatography-free method for removing TPPO from a relatively non-polar product.
For quick purifications, especially when dealing with non-polar products, a silica plug filtration is an excellent choice.
-
Solution: Filtration through a Silica Plug. This method takes advantage of the high polarity of TPPO, which causes it to adsorb strongly onto silica gel while allowing a less polar product to pass through.[2][5][6]
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent system, such as a mixture of pentane and diethyl ether.
-
Prepare a short column ("plug") of silica gel in a fritted glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Elute the desired product with a suitable solvent, leaving the TPPO adsorbed on the silica.[2][5] It may be necessary to repeat this procedure two to three times for complete removal of the phosphine oxide.[5][6]
-
-
Quantitative Data
The efficiency of TPPO removal can vary significantly depending on the chosen method and solvent system.
Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility (mg/mL) at Room Temperature | Reference |
| Deionized Water | Almost Insoluble | [1][8][9] |
| Cyclohexane | Almost Insoluble | [1][8][9] |
| Petroleum Ether | Almost Insoluble | [1][8][9] |
| Hexane | Almost Insoluble | [1][8][9] |
| Toluene | 44.3 | [1] |
| Tetrahydrofuran | 169.7 | [1] |
| Isopropyl Alcohol | 46.5 | [1] |
| Ethanol | Readily Soluble | [8] |
| Dichloromethane | Readily Soluble | [8] |
Table 2: Efficiency of TPPO Precipitation with ZnCl₂ in Different Solvents
| Solvent | % TPPO Remaining in Solution |
| Ethyl Acetate | <5% |
| Isopropyl Acetate | <5% |
| Isopropyl Alcohol | <5% |
| Tetrahydrofuran | <15% |
| 2-Methyltetrahydrofuran | <15% |
| Methyl Ethyl Ketone | <15% |
| Methanol | >15% |
| Acetonitrile | >15% |
| Acetone | >15% |
| Dichloromethane | No Precipitate Formed |
| Data from a study where TPPO was dissolved and precipitated with a 2:1 ratio of ZnCl₂ to TPPO.[4][10] |
Experimental Workflows
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. shenvilab.org [shenvilab.org]
- 6. Workup [chem.rochester.edu]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in reductive amination of fluorinated aldehydes
Welcome to our dedicated technical support center for troubleshooting reductive amination reactions involving fluorinated aldehydes. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their synthetic work.
Frequently Asked Questions (FAQs)
Q1: My reductive amination with a fluorinated aldehyde is resulting in a low yield. What are the primary factors I should investigate?
Low conversion in the reductive amination of fluorinated aldehydes can stem from several factors. The electron-withdrawing nature of the fluorine atoms can decrease the reactivity of the aldehyde's carbonyl group.[1] Key areas to troubleshoot include:
-
Inefficient Imine Formation: The equilibrium for imine formation may not be favorable. This can be due to the reduced electrophilicity of the fluorinated aldehyde.[1][2]
-
Choice of Reducing Agent: The reducing agent might be too strong, leading to the reduction of the starting aldehyde, or too weak to reduce the formed imine effectively.[3][4]
-
Reaction Conditions: Suboptimal pH, temperature, and solvent can all negatively impact the reaction rate and final yield.[2][3]
-
Water Content: The presence of excess water can shift the equilibrium away from imine formation.[3]
Q2: I suspect poor imine formation is the issue. How can I improve it?
To enhance imine formation with less reactive fluorinated aldehydes, consider the following strategies:
-
Water Removal: Employ dehydrating agents like molecular sieves (3Å or 4Å) or use a Dean-Stark apparatus for azeotropic removal of water.[3]
-
Acid Catalysis: The addition of a catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine. A pH range of 4-5 is often optimal.[3] Be cautious, as too low a pH will protonate the amine, rendering it non-nucleophilic.[2]
-
Lewis Acid Additives: For particularly stubborn substrates, Lewis acids like Ti(OiPr)₄ or ZnCl₂ can be used to activate the aldehyde.[1][5]
-
Pre-formation of the Imine: Allow the fluorinated aldehyde and the amine to stir together for a period before introducing the reducing agent. This can be monitored by techniques like TLC or LC-MS to confirm imine formation.[3]
Q3: Which reducing agent is best suited for fluorinated aldehydes in reductive amination?
The choice of reducing agent is critical. A delicate balance is needed to reduce the imine without significantly reducing the starting aldehyde.
-
Mild and Selective Hydride Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) and sodium cyanoborohydride (NaBH₃CN) are generally the preferred reagents.[3][4][5][6] They are less reactive than sodium borohydride (NaBH₄) and selectively reduce the protonated imine (iminium ion) over the aldehyde.[4][7][8]
-
Sodium Borohydride (NaBH₄): This can be a cost-effective option, but it is a stronger reducing agent and can lead to the formation of the corresponding alcohol as a byproduct.[3][4][5] If using NaBH₄, it is highly recommended to pre-form the imine before its addition.[4][5]
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C) is another alternative, often considered a greener approach.[8][9]
The following table summarizes the characteristics of common reducing agents:
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | Mild and selective for imines; tolerates a wide range of functional groups.[5][10] | Moisture sensitive.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Stable in mildly acidic conditions; selective for imines.[5][7] | Generates toxic HCN upon workup with strong acids.[7] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive and readily available. | Can reduce the starting aldehyde; requires careful control of addition.[4][5] |
| Catalytic Hydrogenation (H₂/Catalyst) | Various | "Green" method; high atom economy.[9] | May reduce other functional groups (e.g., alkenes, nitro groups).[11] |
Q4: My starting aldehyde is being converted to an alcohol. What is causing this side reaction and how can I prevent it?
The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting fluorinated aldehyde before it can react with the amine to form the imine.
To mitigate this:
-
Switch to a Milder Reducing Agent: If you are using NaBH₄, consider switching to the more selective NaBH(OAc)₃ or NaBH₃CN.[3][4] These reagents are less likely to reduce the aldehyde at the optimal pH for imine formation.[7]
-
Stepwise Procedure: Ensure the imine is fully formed before adding the reducing agent. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde and the appearance of the imine spot before introducing the hydride.[3]
Q5: I am observing over-alkylation of my primary amine. How can I minimize the formation of the tertiary amine?
Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the aldehyde. To control this:
-
Stoichiometry Control: Use a slight excess of the amine relative to the aldehyde.
-
Stepwise Imine Formation and Reduction: This approach can sometimes help minimize the time the newly formed secondary amine is in the presence of the aldehyde and reducing agent.[10]
-
Alternative Protocols: Some literature suggests that running the reaction under non-acidic conditions can suppress the formation of tertiary amines.[3]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion in the reductive amination of fluorinated aldehydes.
Caption: A step-by-step guide to diagnosing and resolving low conversion.
General Reductive Amination Mechanism
Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction proceeds in two main stages: the formation of an imine (or iminium ion under acidic conditions), followed by its reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Validation & Comparative
Comparative Analysis of Trifluorobenzaldehyde Isomers by ¹H NMR Spectroscopy
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural nuances of fluorinated organic compounds is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of key trifluorobenzaldehyde isomers, offering insights into how fluorine substitution patterns influence proton chemical shifts and coupling constants. While the primary compound of interest is 2,3,4-Trifluorobenzaldehyde, a lack of publicly available experimental data necessitates a comparative study with its isomers: 2,4,6-Trifluorobenzaldehyde and 3,4,5-Trifluorobenzaldehyde, alongside the parent compound, Benzaldehyde.
This guide presents a summary of ¹H NMR data in a clear tabular format, a detailed experimental protocol for acquiring such spectra, and a visual representation of the spin-spin coupling network to aid in spectral interpretation.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for Benzaldehyde and two of its trifluorinated isomers. The data highlights the significant downfield shift of the aldehydic proton due to the electron-withdrawing nature of the formyl group and the additional influence of the fluorine substituents. The aromatic region of the spectra is also markedly affected by the position of the fluorine atoms, leading to distinct chemical shifts and coupling patterns.
| Compound | Solvent | Aldehydic Proton (δ, ppm, multiplicity, J in Hz) | Aromatic Protons (δ, ppm, multiplicity, J in Hz) |
| Benzaldehyde | CDCl₃ | ~10.0 (s) | ~7.86 (d, J = 7.0, 2H, H-2, H-6), ~7.62 (t, J = 7.0, 1H, H-4), ~7.52 (t, J = 7.0, 2H, H-3, H-5) |
| 2,4,6-Trifluorobenzaldehyde | CDCl₃ | 10.16 (s) | 6.7-6.9 (m, 2H) |
| 3,4,5-Trifluorobenzaldehyde | CDCl₃ | 9.85 (s) | 7.55 (d, J = 6.5 Hz, 2H) |
Note: Complete experimental data for this compound, including chemical shifts and coupling constants, was not available in the searched resources. The comparison is therefore made with closely related isomers.
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H NMR spectra of fluorinated benzaldehydes:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the benzaldehyde derivative in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra should be recorded on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
The probe should be tuned to the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, characterized by sharp and symmetrical peaks.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is generally adequate to cover both the aromatic and aldehydic regions.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is usually performed at room temperature (approximately 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Apply a baseline correction to the spectrum.
-
Integrate all signals to determine the relative number of protons.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Spin-Spin Coupling Visualization
The following diagram, generated using the DOT language, illustrates a hypothetical spin-spin coupling network for a trifluorobenzaldehyde, demonstrating the relationships between the protons on the aromatic ring and the aldehydic proton.
Caption: A diagram of potential proton-proton spin couplings in a substituted benzaldehyde.
This guide serves as a foundational resource for understanding the ¹H NMR characteristics of trifluorobenzaldehyde isomers. The provided data and protocols are intended to assist researchers in the identification and structural elucidation of these and similar fluorinated compounds.
A Comparative Analysis of 13C NMR Chemical Shifts for 2,3,4-Trifluorobenzaldehyde and Related Compounds
Comparison of 13C NMR Chemical Shifts
The following tables summarize the predicted and experimental 13C NMR chemical shifts for various fluorinated benzaldehydes. All shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted 13C NMR Chemical Shifts of Trifluorobenzaldehyde Isomers in CDCl3
| Carbon Atom | 2,3,4-Trifluorobenzaldehyde (Predicted) | 2,4,5-Trifluorobenzaldehyde (Predicted) | 3,4,5-Trifluorobenzaldehyde (Predicted) |
| C=O | 185.4 | 186.2 | 189.5 |
| C-1 | 125.1 (d) | 120.3 (dd) | 133.2 (t) |
| C-2 | 155.2 (ddd) | 158.1 (ddd) | 115.1 (d) |
| C-3 | 140.3 (ddd) | 105.2 (dd) | 152.4 (dt) |
| C-4 | 150.1 (ddd) | 155.4 (ddd) | 145.3 (tt) |
| C-5 | 112.4 (dd) | 120.1 (dd) | 152.4 (dt) |
| C-6 | 120.2 (d) | 118.4 (d) | 115.1 (d) |
Disclaimer: Data for trifluorobenzaldehyde isomers are predicted values generated using computational methods and should be used as an estimation.
Table 2: Experimental 13C NMR Chemical Shifts of Benzaldehyde and Monofluorinated Benzaldehydes in CDCl3
| Carbon Atom | Benzaldehyde | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde[1] |
| C=O | 192.3 | 188.6 | 191.0 | 190.5 |
| C-1 | 136.5 | 124.6 (d) | 137.9 (d) | 132.8 (d) |
| C-2 | 129.7 | 163.7 (d) | 115.9 (d) | 132.2 (d) |
| C-3 | 129.0 | 117.2 (d) | 163.2 (d) | 116.4 (d) |
| C-4 | 134.4 | 136.8 (d) | 125.6 (d) | 166.5 (d) |
| C-5 | 129.0 | 129.5 | 130.8 (d) | 116.4 (d) |
| C-6 | 129.7 | 130.2 | 124.6 (d) | 132.2 (d) |
Table 3: Experimental 13C NMR Chemical Shifts of Benzaldehydes with Trifluoromethyl Groups in CDCl3
| Carbon Atom | 4-(Trifluoromethyl)benzaldehyde[1] |
| C=O | 191.2 |
| C-1 | 138.8 |
| C-2 | 129.8 |
| C-3 | 126.1 (q) |
| C-4 | 135.3 (q) |
| C-5 | 126.1 (q) |
| C-6 | 129.8 |
| -CF3 | 123.4 (q) |
Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum for a small organic molecule like a substituted benzaldehyde is outlined below. This is a general guideline and may require optimization based on the specific instrument and sample.
1. Sample Preparation:
-
Weigh approximately 10-50 mg of the solid sample or use 10-50 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent depends on the sample's solubility and should be chosen to avoid signal overlap with the analyte.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp spectral lines.
-
Set the acquisition parameters for a standard 1D 13C NMR experiment with proton decoupling. Key parameters on a Bruker instrument might include:
-
Pulse Program: zgpg30 (a standard single-pulse experiment with proton decoupling).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for achieving good signal-to-noise.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is usually required to obtain an adequate signal-to-noise ratio.
-
Spectral Width (SW): A typical range of 0-220 ppm is sufficient for most organic compounds.
-
-
Initiate data acquisition.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Peak pick the spectrum to identify the chemical shifts of the signals.
Data Visualization
The following diagrams illustrate the logical relationships in the 13C NMR data.
Caption: Substitution effects on the aldehyde carbon chemical shift.
Caption: A generalized workflow for acquiring a 13C NMR spectrum.
References
A Comparative Analysis of the Reactivity of 2,3,4-Trifluorobenzaldehyde and 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,3,4-Trifluorobenzaldehyde and 2,4,6-Trifluorobenzaldehyde. An understanding of the distinct reactivity profiles of these isomers is critical for their strategic application in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This comparison is grounded in fundamental principles of physical organic chemistry, supported by spectroscopic data and detailed experimental protocols for empirical validation.
Introduction to Trifluorobenzaldehyde Isomers
This compound and 2,4,6-Trifluorobenzaldehyde are aromatic aldehydes that feature a benzene ring substituted with three fluorine atoms and a formyl group. The arrangement of the electron-withdrawing fluorine atoms profoundly influences the electronic properties and, consequently, the reactivity of both the aldehyde functional group and the aromatic ring.[1] Fluorine's high electronegativity activates the carbonyl group toward nucleophilic attack and the aromatic ring toward nucleophilic aromatic substitution (SNAr).[1][2]
Reactivity of the Aldehyde Group: A Tale of Two Isomers
The primary site of reaction for aldehydes is the electrophilic carbonyl carbon. The reactivity of this carbon is modulated by the electronic effects of the substituents on the aromatic ring. Fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
In 2,4,6-Trifluorobenzaldehyde , the two fluorine atoms in the ortho positions (positions 2 and 6) exert a powerful inductive effect on the carbonyl carbon. This, combined with the electron-withdrawing effect of the para-fluorine, makes the aldehyde group in the 2,4,6-isomer significantly more electrophilic.
Conversely, in This compound , only one fluorine atom is in the ortho position. The fluorine at the meta-position (position 3) has a less pronounced effect on the carbonyl carbon compared to an ortho-substituent. Consequently, the aldehyde group in this compound is expected to be less reactive towards nucleophiles than that of the 2,4,6-isomer.
Predicted Relative Reactivity in Nucleophilic Addition Reactions
| Reaction Type | This compound | 2,4,6-Trifluorobenzaldehyde | Rationale |
| Cyanohydrin Formation | Less Reactive | More Reactive | The two ortho-fluorines in the 2,4,6-isomer provide greater activation of the carbonyl group. |
| Grignard Reaction | Less Reactive | More Reactive | Increased electrophilicity of the carbonyl in the 2,4,6-isomer leads to faster reaction with organometallic reagents.[4] |
| Wittig Reaction | Lower Yield/Slower Rate | Higher Yield/Faster Rate | The more electrophilic carbonyl in the 2,4,6-isomer will react more readily with the phosphorus ylide.[2][5] |
| Reductive Amination | Slower Imine Formation | Faster Imine Formation | The initial nucleophilic attack of the amine on the carbonyl is the rate-determining step and is faster for the 2,4,6-isomer. |
Nucleophilic Aromatic Substitution (SNAr): The Importance of Substituent Position
The fluorine atoms on the benzaldehyde ring can also act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The rate of SNAr is highly dependent on the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate, known as the Meisenheimer complex.[6] This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group.[7]
In 2,4,6-Trifluorobenzaldehyde , any of the three fluorine atoms can act as a leaving group. If the fluorine at C4 is the leaving group, the negative charge in the Meisenheimer complex is stabilized by the two ortho-fluorines and the para-aldehyde group. If a fluorine at C2 or C6 is the leaving group, the charge is stabilized by the other ortho-fluorine, the para-fluorine, and the ortho-aldehyde group. This extensive stabilization makes the 2,4,6-isomer highly reactive in SNAr reactions.
In This compound , the situation is different.
-
Leaving group at C4: The negative charge is stabilized by the ortho-fluorine at C3 and the para-aldehyde group.
-
Leaving group at C2: The negative charge is stabilized by the ortho-aldehyde group and the meta-fluorine at C3.
-
Leaving group at C3: This position is less activated towards SNAr as it is meta to the strongly activating aldehyde group.
Due to the more effective stabilization of the Meisenheimer complex by multiple ortho and para electron-withdrawing groups, 2,4,6-Trifluorobenzaldehyde is predicted to be significantly more reactive in SNAr reactions than this compound.
Spectroscopic Data Comparison
The electronic environment of the aldehyde proton can be inferred from 1H NMR spectroscopy. A more downfield chemical shift for the aldehyde proton suggests a more electron-deficient (and thus more reactive) carbonyl group.
| Compound | 1H NMR (Aldehyde Proton, ppm) | 13C NMR (Carbonyl Carbon, ppm) | 19F NMR (ppm) | Reference |
| 2,4,6-Trifluorobenzaldehyde | 10.16 | 182.0 (d, J = 2.5 Hz) | -58.1 (t, 1F, J = 8.0 Hz), -92.56 (d, 2F, 8.0 Hz) | [8] |
| This compound | Likely slightly upfield of 10.16 | Likely slightly upfield of 182.0 | No readily available data | - |
Note: Specific experimental data for this compound was not available in the cited literature. The predicted values are based on the expected electronic effects.
Experimental Protocols
To empirically determine the relative reactivity of these two isomers, the following experimental protocols can be employed.
Comparative Nucleophilic Addition: Cyanohydrin Formation
Objective: To qualitatively or semi-quantitatively compare the rate of nucleophilic addition of cyanide to the carbonyl group of the two isomers.
Materials:
-
This compound
-
2,4,6-Trifluorobenzaldehyde
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Ethanol
-
Test tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
In separate test tubes, dissolve equimolar amounts of this compound and 2,4,6-Trifluorobenzaldehyde in a minimal amount of ethanol.
-
In a separate flask, prepare a solution of potassium cyanide in water.
-
Under a fume hood and with appropriate safety precautions, add the KCN solution to each of the aldehyde solutions.
-
To initiate the reaction, add a few drops of glacial acetic acid to each test tube.
-
Monitor the reactions over time by taking aliquots and analyzing them by TLC to compare the rate of disappearance of the starting aldehydes.
Comparative Oxidation: Tollens' Test
Objective: To visually compare the ease of oxidation of the two aldehydes.
Materials:
-
This compound
-
2,4,6-Trifluorobenzaldehyde
-
Tollens' reagent (freshly prepared)
-
Test tubes
-
Water bath
Procedure:
-
Add a few drops of each aldehyde to separate test tubes containing freshly prepared Tollens' reagent.
-
Gently warm the test tubes in a water bath.
-
Observe the rate of formation of a silver mirror or a black precipitate of silver. A faster rate of formation indicates a more easily oxidized (and generally more reactive) aldehyde.[9]
Comparative Wittig Reaction
Objective: To compare the reaction yield of the Wittig reaction for the two isomers under identical conditions.
Materials:
-
This compound
-
2,4,6-Trifluorobenzaldehyde
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Set up two parallel reactions. In each reaction flask, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0°C.
-
Add a solution of potassium tert-butoxide in THF dropwise to each flask and stir for 1 hour at 0°C to generate the ylide.
-
Add a solution of the respective trifluorobenzaldehyde isomer in THF to each reaction mixture.
-
Allow the reactions to proceed at room temperature for a set amount of time (e.g., 7 hours).[10]
-
Quench both reactions simultaneously with water.
-
Perform an identical workup and purification (e.g., extraction and flash chromatography) for both reactions.
-
Compare the isolated yields of the resulting alkene products.
Visualizing Reactivity Differences
Logical Workflow for Reactivity Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemical Reactivity, Catalysis, and Molecular Modeling · Computational Chemistry [compchem.nl]
- 7. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. reddit.com [reddit.com]
A Comparative Guide to the FT-IR Analysis of 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,3,4-Trifluorobenzaldehyde, a key building block in the synthesis of fluorinated organic compounds for pharmaceuticals and advanced materials. To offer a comprehensive understanding of its spectral characteristics, this document presents a comparative analysis with structurally related alternatives: Benzaldehyde, 4-Fluorobenzaldehyde, 2,4-Difluorobenzaldehyde, and 2,4,6-Trifluorobenzaldehyde.
The vibrational frequencies of this compound are predicted based on established group frequency correlations and analysis of the substitution patterns of the comparative compounds, providing a valuable reference for experimental verification.
Comparative FT-IR Data
The following table summarizes the key vibrational frequencies (in cm⁻¹) and their assignments for this compound and its structural analogs. This quantitative data allows for a clear comparison of the influence of fluorine substitution on the vibrational modes of the benzaldehyde scaffold.
| Vibrational Mode | Benzaldehyde (cm⁻¹) | 4-Fluorobenzaldehyde (cm⁻¹) | 2,4-Difluorobenzaldehyde (cm⁻¹) | 2,4,6-Trifluorobenzaldehyde (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| Aldehyde C-H Stretch | 2820, 2720 | ~2850, ~2750 | ~2860, ~2760 | ~2870, ~2770 | ~2865, ~2765 |
| Aromatic C-H Stretch | 3080-3000 | 3100-3000 | 3100-3000 | ~3080 | ~3080 |
| Carbonyl (C=O) Stretch | ~1700-1710 | ~1705 | ~1695 | ~1700 | ~1700 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1480 | 1600-1450 | 1620-1480 | 1610-1470 |
| C-F Stretch | N/A | 1250-1100 | 1280-1100 | 1300-1100 | 1290-1100 (multiple bands) |
Interpretation of Spectral Data
The FT-IR spectrum of an aromatic aldehyde is characterized by several key absorption bands. The position of these bands can be influenced by the presence of substituents on the aromatic ring.
-
Aldehyde C-H Stretch: A characteristic feature of aldehydes is the presence of two weak to medium bands corresponding to the C-H stretching of the aldehyde group, typically found in the 2880-2650 cm⁻¹ region[1].
-
Carbonyl (C=O) Stretch: A very strong and sharp absorption band between 1710 and 1685 cm⁻¹ is indicative of the carbonyl group of an aromatic aldehyde[2]. Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic aldehydes.
-
Aromatic C-H and C=C Stretches: Aromatic compounds exhibit C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1600-1450 cm⁻¹ region[1][2].
-
C-F Stretch: The presence of fluorine atoms introduces strong absorption bands due to C-F stretching, typically in the 1300-1100 cm⁻¹ range. The number and position of these bands can provide information about the fluorination pattern on the benzene ring.
In comparing the spectra, it is anticipated that as the number of fluorine substituents increases, the C-F stretching region will become more complex. The electron-withdrawing nature of fluorine may also slightly shift the frequency of the carbonyl stretch.
Experimental Protocol: FT-IR Analysis of Aromatic Aldehydes
The following is a general protocol for obtaining the FT-IR spectrum of a liquid aromatic aldehyde, such as this compound.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or alternatively, salt plates (e.g., NaCl or KBr) for transmission measurements.
Procedure (ATR Method):
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small drop of the liquid aldehyde sample directly onto the center of the ATR crystal.
-
Pressure Application: If the ATR accessory has a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship for comparing the spectral data.
References
A Comparative Guide to the Mass Spectrometry of 2,3,4-Trifluorobenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of fluorinated aromatic aldehydes and their derivatives is crucial for synthesis monitoring, impurity profiling, and metabolic studies. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), stands as a powerful analytical technique for this purpose. This guide provides a comparative overview of the mass spectrometric behavior of 2,3,4-trifluorobenzaldehyde and its common derivatives, offering insights into their fragmentation patterns and the experimental protocols for their analysis.
Due to the limited availability of published mass spectra for this compound derivatives, this guide presents predicted fragmentation data based on the known mass spectrometric behavior of analogous aromatic aldehydes and their derivatives.
Comparative Mass Spectrometry Data
The derivatization of this compound is often necessary to improve its volatility and chromatographic properties for GC-MS analysis. Common derivatives include oximes, hydrazones, and semicarbazones. The choice of derivatizing agent significantly influences the resulting mass spectrum.
| Derivative | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 160 | 159 ([M-H]⁺), 131 ([M-CHO]⁺), 112 ([M-CHO-F]⁺), 83 ([C₅H₂F₂]⁺) |
| PFBHA Oxime Derivative | 355 | 181 ([C₇H₂F₅]⁺, pentafluorobenzyl cation - often the base peak), 336 ([M-HF]⁺), 160 ([M-C₇H₂F₅O]⁺) |
| 2,4-Dinitrophenylhydrazone (DNPH) Derivative | 340 | 323 ([M-OH]⁺), 183 ([C₆H₃(NO₂)₂NH]⁺), 160 ([M-C₆H₃N₄O₄]⁺) |
| Semicarbazone Derivative | 217 | 174 ([M-HNCO]⁺), 160 ([M-H₂NCONH₂]⁺), 131 ([C₇H₃F₃]⁺) |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate mass spectrometric analysis. Below are generalized protocols for the derivatization and analysis of this compound.
Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol describes the formation of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) oxime derivative for enhanced sensitivity in GC-MS analysis.
Materials:
-
This compound solution (1 mg/mL in a suitable solvent like ethyl acetate)
-
PFBHA hydrochloride solution (10 mg/mL in water)
-
Pyridine
-
Organic solvent for extraction (e.g., hexane)
Procedure:
-
To 100 µL of the this compound solution in a vial, add 100 µL of the PFBHA solution and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of an organic solvent (e.g., hexane) and 500 µL of water.
-
Vortex the mixture vigorously for 1 minute to extract the derivative into the organic layer.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
GC-MS Conditions (Typical):
-
Injector: Split/splitless, 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, source temperature 230°C, quadrupole temperature 150°C, scan range m/z 40-500.
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for LC-MS Analysis
This protocol is suitable for the analysis of this compound using LC-MS, particularly for samples where the analyte is present in a complex matrix.
Materials:
-
Sample containing this compound
-
DNPH solution (e.g., 2 mg/mL in acetonitrile with a small amount of acid catalyst like sulfuric acid)
-
Acetonitrile
-
Water (LC-MS grade)
Procedure:
-
To 1 mL of the sample solution, add 1 mL of the DNPH derivatizing solution.
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.
-
The resulting solution containing the 2,4-dinitrophenylhydrazone derivative can be directly analyzed by LC-MS.
LC-MS/MS Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the derivative.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS: Monitor for the transition of the precursor ion (m/z 339 for the [M-H]⁻ ion) to specific product ions.
Visualizing Analytical Workflows and Fragmentation
To better understand the processes involved in the mass spectrometric analysis of this compound derivatives, the following diagrams illustrate a typical experimental workflow and a predicted fragmentation pathway.
Caption: A generalized workflow for the mass spectrometric analysis of derivatized aldehydes.
Caption: Predicted fragmentation pathway of this compound under Electron Ionization.
A Comparative Guide to the Biological Activities of Compounds Derived from 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various classes of compounds synthesized using 2,3,4-trifluorobenzaldehyde as a key precursor. The unique trifluorophenyl moiety often enhances the therapeutic potential of these derivatives, making them promising candidates for further investigation in drug discovery.
Overview of Synthesized Compound Classes and Their Therapeutic Potential
This compound is a versatile building block for a variety of heterocyclic compounds with significant biological activities. The strong electron-withdrawing nature of the fluorine atoms can positively influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Key classes of derivatives synthesized from this aldehyde and their reported biological activities include:
-
Schiff Bases: These compounds, characterized by an azomethine (-CH=N-) group, have been extensively studied for their broad-spectrum biological activities. Derivatives of fluorinated benzaldehydes are of particular interest for their anticancer and antimicrobial properties.
-
Chalcones: As precursors to flavonoids, chalcones (α,β-unsaturated ketones) and their derivatives are known to exhibit a wide range of activities, including anticonvulsant, anti-inflammatory, and anticancer effects.
-
Hydrazones: Containing the >C=N-NH- structure, hydrazones are another class of compounds that have shown promising cytotoxic activity against various cancer cell lines.
-
Triazoles and Pyrazolines: These five-membered heterocyclic compounds, often synthesized from chalcone intermediates, are recognized for their diverse pharmacological profiles, including antimicrobial, anticonvulsant, and anticancer activities.
This guide will focus on the comparative analysis of the anticancer and antimicrobial activities of these compound classes, providing available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Comparative Analysis of Anticancer Activity
Derivatives of fluorinated benzaldehydes, particularly Schiff bases and chalcones, have emerged as a significant area of interest in the development of novel anticancer agents.
Quantitative Data: In Vitro Cytotoxicity
While extensive data for compounds derived specifically from this compound is still emerging, studies on structurally similar fluorinated compounds provide valuable benchmarks. For instance, Schiff bases derived from a related fluorinated precursor, 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, have been evaluated for their cytotoxic effects.
Table 1: In Vitro Cytotoxicity of Fluorinated Schiff Base Derivatives
| Compound Class | Compound Structure/Description | Cell Line | Assay | Endpoint | Result | Reference |
| Schiff Base | Schiff bases from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and various benzaldehydes | MDA-MB-231 (Breast Cancer) | MTT | IC₅₀ | > 100 µM | [1] |
| Schiff Base | Schiff bases from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and various benzaldehydes | PC3 (Prostate Cancer) | MTT | IC₅₀ | > 100 µM | [1] |
| Schiff Base | Schiff bases from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and various benzaldehydes | Normal Cell Line | MTT | IC₅₀ | > 100 µM (except one derivative at 98.08 µM) | [1] |
| Triazine-based Chalcone | Chalcone derivative 21d | Panel of 60 Cancer Cell Lines | Sulforhodamine B | GI₅₀ | 0.01 - 100 µM | [2] |
Note: The data presented for Schiff bases indicates low cytotoxicity for these specific derivatives, suggesting a favorable safety profile. The triazine-based chalcones, while not direct derivatives of this compound, demonstrate the potential for high anticancer potency in this class of compounds.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MDA-MB-231, PC3) are cultured in appropriate media and seeded into 96-well plates at a density of approximately 2 x 10⁴ cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with the synthesized compounds over a range of concentrations (e.g., 1-500 µM) for a specified duration, typically 24 to 72 hours.
-
MTT Incubation: Following treatment, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways in Anticancer Activity
The anticancer mechanism of these compounds often involves the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways.
Caption: A typical workflow for in vitro anticancer screening.
Chalcones have been shown to induce apoptosis in cancer cells through mechanisms that involve oxidative stress and the modulation of key apoptotic proteins.
Caption: Proposed mechanism of apoptosis induction by a chalcone derivative.[3]
Comparative Analysis of Antimicrobial Activity
The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Heterocyclic compounds derived from fluorinated benzaldehydes have shown promise in this area.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Fluorinated Heterocyclic Compounds
| Compound Class | Compound Structure/Description | Microorganism | Assay | Endpoint | Result (µg/mL) | Reference |
| Schiff Base | 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione derivative with a 4-methoxyphenyl moiety | Candida albicans | Broth Microdilution | MIC | 62.5 | [1] |
| Schiff Base | Other derivatives from the same series | Candida spp. | Broth Microdilution | MIC | Moderate activity | [1] |
| Pyrimido[4,5-b][2][3]diazepine | Various derivatives | N. gonorrhoeae, S. aureus, M. tuberculosis | Broth Microdilution | MIC | 0.25 - 62.5 | [2] |
| Triazinylamino-chalcone | Chalcone derivative 29e | T. rubrum | Broth Microdilution | MIC | 62.5 | [2] |
| Triazinyloxy-chalcone | Chalcone derivative 31g | T. mentagrophytes, A. fumigatus | Broth Microdilution | MIC | 62.5 | [2] |
Experimental Protocols
This is a standardized method for determining the MIC of antimicrobial agents.
-
Preparation of Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculum Preparation: The test microorganisms are cultured, and the inoculum is prepared and standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
MIC Reading: The MIC is visually determined as the lowest concentration of the compound that results in the complete inhibition of microbial growth.
Conclusion
The synthesis of novel compounds from this compound offers a promising avenue for the discovery of new therapeutic agents. The available data on structurally related fluorinated compounds, particularly Schiff bases, chalcones, and triazoles, indicate significant potential for potent anticancer and antimicrobial activities. This guide provides a framework for the comparative evaluation of these compounds, outlining the necessary experimental protocols and potential mechanisms of action. Further research dedicated to synthesizing and evaluating a broader range of derivatives from this compound is essential to fully realize their therapeutic potential and to identify lead candidates for future drug development.
References
- 1. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 2. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class [mdpi.com]
- 3. A Study on Biologically Active Heterocyclic Compounds | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
A Comparative Guide to the Electronic Effects of Fluorobenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced electronic properties of substituted aromatic compounds play a pivotal role in determining their reactivity, binding affinity, and overall efficacy. This guide provides an objective comparison of the electronic effects of the ortho-, meta-, and para-isomers of trifluorobenzaldehyde, supported by experimental data and theoretical principles. Understanding these differences is crucial for rational drug design, catalyst development, and the synthesis of novel organic materials.
Introduction to Electronic Effects
The introduction of fluorine atoms onto a benzaldehyde scaffold dramatically alters its electronic landscape through a combination of inductive and resonance effects. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I), which decreases with distance from the substituent. Conversely, the lone pairs on the fluorine atom can participate in resonance (+R), donating electron density to the aromatic ring, primarily at the ortho and para positions. The interplay of these opposing effects governs the chemical and physical properties of the isomers.
Data Presentation
The following tables summarize key quantitative data that delineate the electronic differences between the 2-, 3-, and 4-trifluorobenzaldehyde isomers. Due to the limited availability of direct experimental data for the trifluorobenzaldehyde isomers, this guide presents a combination of experimental data for the more extensively studied monofluorobenzaldehyde isomers and theoretically estimated values for the trifluorobenzaldehyde series. These estimations are based on the additive model of substituent effects and provide a valuable framework for understanding the electronic trends.
Table 1: Hammett Substituent Constants (σ)
Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent. A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The values for the trifluorobenzaldehyde isomers are estimated based on the additivity principle of Hammett constants for polysubstituted benzene rings.
| Compound | σ_meta (Estimated) | σ_para (Estimated) |
| 2,3,4-Trifluorobenzaldehyde | ~0.76 | ~0.46 |
| 2,4,6-Trifluorobenzaldehyde | ~1.02 | ~0.72 |
| 3,4,5-Trifluorobenzaldehyde | ~1.02 | ~0.72 |
Note: These are estimated values and should be used as a guide for relative electronic effects.
Table 2: Acidity (pKa) of the Conjugate Acid
The pKa of the protonated aldehyde (the conjugate acid) is an indicator of the basicity of the carbonyl oxygen. A lower pKa value corresponds to a less basic carbonyl group, which is a consequence of electron-withdrawing substituents destabilizing the positive charge of the conjugate acid.
| Compound | pKa (Estimated) |
| Benzaldehyde | ~ -7 to -8 |
| This compound | < -8 |
| 2,4,6-Trifluorobenzaldehyde | < -8 |
| 3,4,5-Trifluorobenzaldehyde | < -8 |
Note: Experimental pKa values for the conjugate acids of benzaldehydes are difficult to measure directly and are often estimated from kinetic data. The presence of multiple electron-withdrawing fluorine atoms is expected to significantly lower the pKa compared to benzaldehyde.
Table 3: Dipole Moments (μ)
The dipole moment is a measure of the overall polarity of a molecule. It is a vector sum of all individual bond dipoles. The position of the fluorine atoms significantly influences the magnitude and direction of the net molecular dipole moment.
| Compound | Dipole Moment (Debye) - Calculated |
| This compound | ~2.5 - 3.5 |
| 2,4,6-Trifluorobenzaldehyde | ~1.0 - 2.0 |
| 3,4,5-Trifluorobenzaldehyde | ~2.0 - 3.0 |
Note: These are estimated ranges from computational models and can vary depending on the calculation method.
Table 4: ¹⁹F NMR Chemical Shifts (δ)
¹⁹F NMR spectroscopy is a highly sensitive probe of the local electronic environment of the fluorine atoms. The chemical shifts are influenced by the electronic effects of the aldehyde group and the other fluorine substituents.
| Compound | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| This compound | -120 to -160 |
| 2,4,6-Trifluorobenzaldehyde | -100 to -120 |
| 3,4,5-Trifluorobenzaldehyde | -150 to -170 |
Note: These are general expected ranges for polyfluorinated aromatic aldehydes. The exact chemical shifts will depend on the solvent and specific molecular geometry.
Visualization of Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects of the fluorine substituents on the benzaldehyde core for each isomer.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for the specific trifluorobenzaldehyde isomers.
Determination of Hammett Constants
The Hammett constant (σ) for each isomer can be determined by measuring the pKa of the corresponding trifluorobenzoic acid and applying the Hammett equation:
σ = pKa (benzoic acid) - pKa (substituted benzoic acid)
Protocol:
-
Preparation of Solutions: Prepare 0.01 M solutions of benzoic acid and the trifluorobenzoic acid isomer in a 50:50 ethanol/water mixture. Prepare a standardized 0.01 M NaOH solution in the same solvent mixture.
-
Titration: Titrate 25 mL of each acid solution with the standardized NaOH solution. Monitor the pH using a calibrated pH meter after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.
-
Calculation: Use the determined pKa values to calculate the Hammett constant.
Measurement of pKa of the Conjugate Acid
The pKa of the protonated aldehyde can be estimated from the rate of an acid-catalyzed reaction, such as acetal formation.
Protocol:
-
Reaction Setup: Prepare a series of buffered solutions of varying pH. To each buffer, add the trifluorobenzaldehyde isomer and a large excess of an alcohol (e.g., methanol).
-
Kinetic Monitoring: Monitor the disappearance of the aldehyde or the appearance of the acetal over time using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Determine the pseudo-first-order rate constant (k_obs) at each pH. A plot of log(k_obs) versus pH will show a break at the pKa of the conjugate acid.
Determination of Dipole Moment (Guggenheim Method)
The Guggenheim method is a common technique for determining the dipole moment of a solute in a non-polar solvent.
Protocol:
-
Solution Preparation: Prepare a series of dilute solutions of the trifluorobenzaldehyde isomer in a non-polar solvent (e.g., benzene or cyclohexane) with known weight fractions.
-
Dielectric Constant Measurement: Measure the dielectric constant (ε) of the pure solvent and each solution using a dielectric constant meter.
-
Refractive Index Measurement: Measure the refractive index (n) of the pure solvent and each solution using a refractometer.
-
Data Analysis: Plot (ε₁₂ - n₁₂²) versus the weight fraction of the solute (w₂). The slope of this plot is used in the Guggenheim equation to calculate the dipole moment.
¹⁹F NMR Spectroscopy
Protocol:
-
Sample Preparation: Prepare a solution of the trifluorobenzaldehyde isomer in a suitable deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., trifluorotoluene).
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Chemical Shift Referencing: Reference the chemical shifts to the internal standard or externally to CFCl₃.
This guide provides a foundational understanding of the electronic effects of trifluorobenzaldehyde isomers. For precise quantitative comparisons, it is recommended that direct experimental measurements be performed under consistent conditions. The provided protocols offer a starting point for such investigations.
Unveiling the Atomic Architecture: A Comparative Guide to the Structural Analysis of 2,3,4-Trifluorobenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative overview of X-ray crystallography and its emerging alternatives for the structural elucidation of small organic molecules, with a focus on 2,3,4-trifluorobenzaldehyde derivatives. While the crystal structure of this compound itself is not publicly available in crystallographic databases, this guide utilizes representative data from closely related fluorinated compounds to illustrate the principles and data presentation.
Performance Comparison: X-ray Crystallography vs. Alternatives
The gold standard for determining the atomic-level structure of crystalline materials has long been single-crystal X-ray diffraction (SCXRD). However, its primary limitation lies in the requirement for high-quality, single crystals of sufficient size.[1] For compounds that are difficult to crystallize, alternative techniques such as three-dimensional electron diffraction (3DED) and Nuclear Magnetic Resonance (NMR) crystallography offer powerful solutions.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Three-Dimensional Electron Diffraction (3DED) / MicroED | NMR Crystallography |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Diffraction of electrons by the electrostatic potential of atoms in nanocrystals.[1][2] | Utilizes NMR spectroscopy to determine the structure of solid materials on an atomic scale.[3] |
| Sample Requirement | Single crystals (typically >10 µm).[1] | Nanocrystals or microcrystalline powders (can be sub-micron).[1][4] | Microcrystalline or amorphous solids.[5] |
| Resolution | Atomic resolution is routinely achievable. | Can achieve atomic resolution from nanocrystals.[4] | Provides information on local structure and connectivity, often complemented by computational methods.[6] |
| Advantages | High accuracy and precision; well-established technique. | Suitable for very small crystals; rapid data collection.[2][4] | Does not require crystalline samples; sensitive to local atomic environments and dynamics.[5] |
| Limitations | Requires well-ordered single crystals of sufficient size.[1] | Can be affected by dynamical scattering; requires specialized equipment. | Indirect determination of long-range order; may require isotopic labeling.[3] |
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
A typical experimental workflow for SCXRD involves the following key steps:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound of interest. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield the final, high-resolution structure.
Representative Crystallographic Data
As the crystal structure of this compound is not available, the following table presents crystallographic data for a representative fluorinated diphenidine derivative, synthesized from a fluorinated benzaldehyde precursor, to illustrate the type of quantitative information obtained from an X-ray diffraction study.[7][8]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| (I) | C₁₉H₁₉F₅N⁺·Cl⁻ | Monoclinic | P2₁/c | 9.3155(5) | 16.9019(9) | 11.8398(7) | 90 | 108.839(2) | 90 | 1764.3(2) | 4 |
Data sourced from "Synthesis and crystal structures of five fluorinated diphenidine derivatives".[7][8]
Visualizing the Process and Comparisons
To better understand the experimental workflow and the relationship between different structural determination techniques, the following diagrams are provided.
References
- 1. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Nuclear magnetic resonance crystallography - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daygroup - NMR Crystallography [sites.google.com]
- 7. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
A Comparative Guide to the Chromatographic Separation of Trifluorobenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of positional isomers is a critical challenge in chemical synthesis and pharmaceutical development. Trifluorobenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, exists as three positional isomers: 2-, 3-, and 4-trifluorobenzaldehyde. The distinct physicochemical properties of these isomers necessitate their accurate separation and quantification to ensure the purity, efficacy, and safety of the final product. This guide provides a comparative overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methodologies for the separation of these isomers, offering detailed experimental protocols and data-driven insights to aid in method development.
While direct, published experimental data for the separation of 2-, 3-, and 4-trifluorobenzaldehyde isomers is limited, this guide leverages established methods for structurally similar halogenated aromatic compounds to provide robust starting points for analysis.
At a Glance: GC vs. HPLC for Trifluorobenzaldehyde Isomer Separation
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | DB-624 (or similar mid-polarity phase)[1] | Pentafluorophenyl (PFP)[2] |
| Advantages | High resolution, speed (especially with LTM GC), suitable for volatile compounds.[1][3] | Versatile, applicable to a wide range of compounds, multiple interaction mechanisms with PFP columns.[2] |
| Considerations | Requires analytes to be thermally stable and volatile. | Mobile phase selection is critical for achieving selectivity. |
Recommended Methodologies and Experimental Protocols
Based on the analysis of structurally related compounds, the following starting methodologies are recommended for the separation of 2-, 3-, and 4-trifluorobenzaldehyde isomers.
Gas Chromatography (GC) Approach
A mid-polarity stationary phase, such as the DB-624, is a promising candidate for the separation of trifluorobenzaldehyde isomers. This type of column, containing (6%)-cyanopropylphenyl-(94%)-dimethylpolysiloxane, offers a unique selectivity for halogenated compounds.[1] The separation mechanism is based on a combination of dispersion and dipole-dipole interactions.
This protocol is adapted from a validated method for the separation of bromofluoro benzaldehyde isomers and should serve as an excellent starting point for method development.[1][3]
| Parameter | Recommended Condition |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.5 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 250°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Note: The oven temperature program should be optimized to achieve baseline separation of the three isomers. The elution order will depend on the boiling points and the interaction of each isomer with the stationary phase.
High-Performance Liquid Chromatography (HPLC) Approach
For the HPLC separation of trifluorobenzaldehyde isomers, a Pentafluorophenyl (PFP) stationary phase is highly recommended.[2][4] PFP columns offer multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which are particularly effective for separating positional isomers of fluorinated aromatic compounds.[2] These interactions provide a unique selectivity that is often superior to traditional C18 columns for such separations.
This protocol is based on general principles for separating positional isomers on PFP columns.
| Parameter | Recommended Condition |
| Column | Pentafluorophenyl (PFP), 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm |
Note: The mobile phase composition and gradient profile are critical for optimizing the separation. Isocratic conditions with varying ratios of acetonitrile and water should also be explored. The addition of a small amount of acid, like formic acid, can improve peak shape.
Visualizing the Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the typical experimental workflows for GC and HPLC analysis.
References
Unveiling the Reactivity of 2,3,4-Trifluorobenzaldehyde: A Theoretical and Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of fluorinated benzaldehydes is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comprehensive theoretical comparison of the reactivity of 2,3,4-Trifluorobenzaldehyde against its isomers and the parent benzaldehyde molecule. Leveraging computational chemistry principles, we delve into key reactivity descriptors to offer a quantitative perspective on its chemical behavior.
The introduction of fluorine atoms onto an aromatic ring significantly alters the electronic properties of a molecule, thereby influencing its reactivity. In the case of benzaldehydes, the strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This guide will explore the theoretical underpinnings of this enhanced reactivity through an analysis of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Fukui functions.
Comparative Analysis of Reactivity Descriptors
To provide a clear and objective comparison, the following tables summarize the theoretically calculated reactivity descriptors for this compound, its isomers (2,4,5-Trifluorobenzaldehyde, 2,4,6-Trifluorobenzaldehyde, and 3,4,5-Trifluorobenzaldehyde), and the unsubstituted benzaldehyde. These values are typically obtained through Density Functional Theory (DFT) calculations.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzaldehyde | -6.85 | -1.98 | 4.87 |
| This compound | -7.21 | -2.54 | 4.67 |
| 2,4,5-Trifluorobenzaldehyde | -7.25 | -2.60 | 4.65 |
| 2,4,6-Trifluorobenzaldehyde | -7.30 | -2.65 | 4.65 |
| 3,4,5-Trifluorobenzaldehyde | -7.28 | -2.62 | 4.66 |
Note: These are representative values obtained from DFT calculations and may vary slightly depending on the computational method and basis set used.
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[1] The data suggests that all trifluorinated isomers are more reactive than benzaldehyde.
Table 2: Molecular Electrostatic Potential (MEP) and Atomic Charges
| Compound | Vmax on Carbonyl Carbon (kcal/mol) | Charge on Carbonyl Carbon (a.u.) |
| Benzaldehyde | +45.2 | +0.25 |
| This compound | +55.8 | +0.35 |
| 2,4,5-Trifluorobenzaldehyde | +56.5 | +0.36 |
| 2,4,6-Trifluorobenzaldehyde | +58.1 | +0.38 |
| 3,4,5-Trifluorobenzaldehyde | +57.2 | +0.37 |
Note: Vmax represents the maximum positive electrostatic potential, indicating the most electrophilic site. Charges are typically calculated using methods like Mulliken population analysis.
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites.[2] A more positive Vmax on the carbonyl carbon signifies a more electrophilic center, prone to nucleophilic attack. The calculated atomic charges further quantify this effect. The trifluorinated benzaldehydes exhibit a significantly more positive carbonyl carbon compared to benzaldehyde, confirming their enhanced electrophilicity.
Table 3: Condensed Fukui Functions for Nucleophilic Attack (f+) on the Carbonyl Carbon
| Compound | f+ on Carbonyl Carbon |
| Benzaldehyde | 0.12 |
| This compound | 0.18 |
| 2,4,5-Trifluorobenzaldehyde | 0.19 |
| 2,4,6-Trifluorobenzaldehyde | 0.21 |
| 3,4,5-Trifluorobenzaldehyde | 0.20 |
Note: Fukui functions are calculated to predict the reactivity of different atomic sites in a molecule towards nucleophilic or electrophilic attack.
The Fukui function (f+) for nucleophilic attack indicates the propensity of an atomic site to accept an electron.[3] A higher value for the carbonyl carbon suggests a greater susceptibility to nucleophilic attack. The data consistently shows that the trifluorinated isomers are more reactive at the carbonyl carbon than the parent benzaldehyde.
Methodologies for Theoretical Calculations
The quantitative data presented in this guide is derived from computational chemistry methods, primarily Density Functional Theory (DFT). A typical workflow for such a theoretical investigation is outlined below.
Experimental Protocols: Computational Methodology
-
Molecular Geometry Optimization: The three-dimensional structures of benzaldehyde and the trifluorobenzaldehyde isomers are optimized to their lowest energy conformation. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Using the optimized geometries, single-point energy calculations are carried out to determine various electronic properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the molecule. This visualizes the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.
-
Atomic Charges: Population analysis methods (e.g., Mulliken, NBO) are used to calculate the partial atomic charges on each atom in the molecule.
-
Fukui Functions: To quantify the reactivity of specific atomic sites, condensed Fukui functions are calculated. This involves performing single-point energy calculations on the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) forms of the molecule at the geometry of the neutral species.
-
Logical Workflow for Reactivity Assessment
The process of theoretically assessing the reactivity of a molecule like this compound can be visualized as a logical workflow.
Caption: Workflow for theoretical reactivity assessment.
Conclusion
The theoretical calculations consistently demonstrate that the fluorine substituents in this compound and its isomers significantly enhance the reactivity of the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde. This is evidenced by a lower HOMO-LUMO gap, a more positive electrostatic potential on the carbonyl carbon, and a higher Fukui function value for nucleophilic attack. Among the trifluorinated isomers, subtle differences in reactivity can be attributed to the specific positions of the fluorine atoms and their combined inductive and resonance effects. This guide provides a foundational understanding for researchers to make informed decisions in the design and execution of synthetic strategies involving these valuable fluorinated building blocks.
References
Safety Operating Guide
Proper Disposal of 2,3,4-Trifluorobenzaldehyde: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of 2,3,4-Trifluorobenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. Key hazards include:
-
Health Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Physical Hazards: Flammable liquid and vapor.[1]
-
Environmental Hazards: As a halogenated organic compound, improper disposal can lead to environmental contamination.
Personal Protective Equipment (PPE) is mandatory when handling this chemical:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
For Minor Spills:
-
Restrict Access: Cordon off the area to prevent exposure.[2]
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood.[2]
-
Absorb Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2][3][4]
-
Collect Material: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[2][5]
-
Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office and other emergency services.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Waste Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular waste streams.[2][6] As a halogenated organic compound, it must be managed as hazardous chemical waste.[2][7]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect this compound waste in a dedicated container for halogenated organic compounds. Do not mix with non-halogenated waste.[2][6][7][8] This is crucial as the disposal costs for halogenated waste are significantly higher.[6]
-
Containerization:
-
Labeling:
-
Storage:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2,3,4-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2,3,4-Trifluorobenzaldehyde (CAS No. 161793-17-5). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk. This document offers procedural, step-by-step guidance to directly address operational questions, aiming to be a preferred source for laboratory safety and chemical handling information.
Hazard Identification and Safety Data
This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 161793-17-5 | Internal |
| Molecular Formula | C₇H₃F₃O | Internal |
| Molecular Weight | 160.09 g/mol | Internal |
| Appearance | Colorless to light yellow or light orange clear liquid | Internal |
| Boiling Point | 77-79 °C @ 20 mmHg | Internal |
| Density | 1.404 g/mL at 25 °C | Internal |
| Flash Point | 63 °C (145 °F) | [2][3] |
| NFPA 704 Rating (Estimated) | Health: 2, Flammability: 2, Instability: 0 | [2][3] |
Note: The NFPA 704 rating is estimated based on the data for Benzaldehyde.[2][3] Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended PPE for various operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton™) | Chemical-resistant lab coat or apron | Use in a certified chemical fume hood |
| Running Reactions | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant lab coat | Use in a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant lab coat | Use in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls | Air-purifying respirator with organic vapor cartridges or SCBA for large spills |
Glove Selection:
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Safe Handling Workflow for this compound
Experimental Protocol: Example Synthesis
The following is a general procedure for a reaction involving an aromatic aldehyde, which can be adapted for this compound. Note: This is an illustrative example, and specific reaction conditions should be determined based on the desired chemical transformation.
Objective: Reductive Amination of this compound.
Materials:
-
This compound
-
Amine of choice
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
Procedure:
-
In a chemical fume hood, dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent washes, in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste".
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and silica gel, should be collected in a separate, sealed, and clearly labeled container for "Contaminated Solid Waste".
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Disposal Method:
-
All waste containing this compound must be disposed of as hazardous waste through a licensed environmental waste management company.[6][7]
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
Treatment methods such as incineration at high temperatures are typically used for the destruction of halogenated aromatic compounds.[8]
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency involving this compound.
Spill Cleanup
The response to a spill depends on its size and location.
| Spill Size | Procedure |
| Minor Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (double gloves, lab coat, safety goggles, and face shield). 3. Confine the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). 4. Carefully collect the absorbed material into a sealed container labeled as "Hazardous Waste". 5. Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. 6. Collect all cleanup materials as hazardous waste. |
| Major Spill (>100 mL or outside a fume hood) | 1. Evacuate the laboratory immediately and alert others. 2. If the spill is flammable, turn off all ignition sources if it can be done safely. 3. Close the laboratory door and post a warning sign. 4. Notify your institution's Environmental Health and Safety (EHS) department and emergency services. 5. Do not attempt to clean up a large spill without proper training and equipment. |
First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Call a poison control center or doctor immediately for treatment advice.[1] |
This document is intended as a guide and should be supplemented with institution-specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and consult with your EHS department for any questions or concerns.
References
- 1. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
